N-Cyclohexylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJYDHWNYPRIRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170042 | |
| Record name | N-Cyclohexylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1759-68-8 | |
| Record name | N-Cyclohexylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1759-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclohexylbenzamide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZAMIDE, N-CYCLOHEXYL- | |
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| Record name | N-Cyclohexylbenzamide | |
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| Record name | N-cyclohexylbenzamide | |
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| Record name | N-CYCLOHEXYLBENZAMIDE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Cyclohexylbenzamide Synthesis via Schotten-Baumann Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of N-cyclohexylbenzamide, a valuable amide compound, utilizing the robust and classic Schotten-Baumann reaction. This methodology is of significant interest for its efficiency in forming amide bonds, a fundamental linkage in numerous pharmaceutical agents and organic molecules. This document details the reaction mechanism, a specific experimental protocol, quantitative data, and visual representations of the synthesis workflow.
Introduction to the Schotten-Baumann Reaction
The Schotten-Baumann reaction is a well-established method for the synthesis of amides from amines and acyl chlorides.[1] Discovered by German chemists Carl Schotten and Eugen Baumann in the late 19th century, this reaction is a condensation process that typically occurs under biphasic conditions.[2] An organic phase dissolves the acyl chloride and the amine, while an aqueous phase containing a base, such as sodium hydroxide (B78521) or pyridine (B92270), serves to neutralize the hydrochloric acid generated during the reaction.[3] This neutralization is crucial as it drives the reaction equilibrium towards the formation of the amide product.[4] The versatility of this reaction extends to the formation of esters from alcohols and phenols with acylating agents under similar alkaline aqueous conditions.
Reaction Mechanism
The synthesis of this compound via the Schotten-Baumann reaction proceeds through a nucleophilic acyl substitution mechanism. The reaction can be broken down into the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclohexylamine (B46788) acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer and Rearrangement: A base present in the reaction mixture, such as pyridine or hydroxide ion, abstracts a proton from the positively charged nitrogen atom.
-
Chloride Ion Elimination: The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.
-
Acid Neutralization: The hydrochloric acid formed as a byproduct is neutralized by the base in the aqueous phase, preventing the protonation of the unreacted amine and driving the reaction to completion.
Below is a diagram illustrating the reaction mechanism.
Caption: Schotten-Baumann reaction mechanism for this compound synthesis.
Experimental Protocol
The following is a detailed experimental procedure for the synthesis of this compound based on established methods.[5]
Materials:
-
Cyclohexylamine
-
Benzoyl chloride
-
Benzene
-
Pyridine
Procedure:
-
In a suitable reaction vessel, dissolve 18 g of cyclohexylamine in 150 ml of benzene.
-
While stirring the solution, very slowly add 20 g of benzoyl chloride. Maintain the reaction temperature below 40°C, as the reaction is exothermic. The formation of white crystals may be observed.
-
Continue stirring the mixture for one hour after the addition of benzoyl chloride is complete.
-
Make the reaction mixture alkaline by the addition of pyridine.
-
Filter the resulting solid product with suction.
-
The crude crystals can be recrystallized from a 1:1 (v/v) mixture of methanol and ethanol to yield pure, white, needle-like crystals of this compound.
Quantitative Data
The following tables summarize the key quantitative data for the reactants and the product in the synthesis of this compound.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Cyclohexylamine | C₆H₁₃N | 99.17 | Nucleophile |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | Electrophile |
| This compound | C₁₃H₁₇NO | 203.28 | Product |
Table 2: Experimental and Characterization Data for this compound
| Parameter | Value | Reference |
| Yield | 84% | [5] |
| Melting Point | 144-145 °C | [5] |
| 153-154 °C | [6] | |
| Appearance | White needles | [5] |
| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 7.78–7.77 (2H, m), 7.49–7.40 (3H, m), 6.13 (1H, br), 4.03–3.93 (1H, m), 2.05–1.18 (10H, m) | [6] |
| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 166.6, 135.0, 131.2, 128.4, 126.8, 48.6, 33.2, 25.5, 24.9 | [6] |
| IR ν_max (KBr)/cm⁻¹ | 3322 (N-H), 1634 (C=O) | [6] |
Experimental Workflow
The logical flow of the experimental procedure is outlined in the diagram below.
Caption: Experimental workflow for this compound synthesis.
Potential Side Reactions and Considerations
While the Schotten-Baumann reaction is generally efficient, certain side reactions can occur. The primary competing reaction is the hydrolysis of the acyl chloride by water present in the reaction mixture. This can be minimized by the slow addition of the acyl chloride to the amine solution and maintaining a sufficiently high concentration of the amine nucleophile. Additionally, ensuring the base effectively neutralizes the generated HCl is critical to prevent the formation of the unreactive ammonium (B1175870) salt of the amine.[4]
Conclusion
The Schotten-Baumann reaction remains a highly effective and practical method for the synthesis of this compound. The procedure is straightforward, and the product can be obtained in high yield and purity. This technical guide provides researchers and professionals in drug development with the necessary information to successfully synthesize and characterize this important amide compound.
References
The Formation of N-Cyclohexylbenzamide: A Mechanistic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical synthesis of N-Cyclohexylbenzamide, a compound of interest in various chemical and pharmaceutical research areas. This document details the primary synthetic pathways, reaction mechanisms, experimental protocols, and relevant quantitative data to serve as a comprehensive resource for laboratory professionals.
Core Synthesis Mechanisms
The formation of this compound, an amide, is fundamentally a reaction between a carboxylic acid derivative and an amine. The most common and direct methods involve the acylation of cyclohexylamine (B46788) with a benzoyl derivative. Two primary mechanistic pathways are prevalent: the direct reaction with an acyl chloride (Schotten-Baumann reaction) and the use of coupling agents to activate the parent carboxylic acid, benzoic acid.
Nucleophilic Acyl Substitution: The Schotten-Baumann Reaction
The reaction of benzoyl chloride with cyclohexylamine is a classic example of nucleophilic acyl substitution. This reaction, often performed under Schotten-Baumann conditions, typically involves an aqueous base to neutralize the hydrochloric acid byproduct.
The mechanism proceeds in two key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclohexylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This leads to the formation of a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled. A base, such as pyridine (B92270) or sodium hydroxide, is typically added to neutralize the resulting hydrochloric acid and drive the reaction to completion.
Amide Coupling Agent-Mediated Synthesis
DCC is a widely used coupling reagent that facilitates amide bond formation by activating the carboxylic acid. The mechanism involves the following steps:
-
Activation of Carboxylic Acid: Benzoic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack by Amine: Cyclohexylamine then attacks the carbonyl carbon of the O-acylisourea intermediate.
-
Formation of Amide and Byproduct: This attack leads to the formation of this compound and N,N'-dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration.
HATU is a highly efficient uronium-based coupling reagent. The mechanism is as follows:
-
Formation of an Active Ester: In the presence of a non-nucleophilic base (like diisopropylethylamine, DIPEA), benzoic acid reacts with HATU to form a highly reactive OAt-active ester.
-
Aminolysis: Cyclohexylamine then attacks the active ester, leading to the formation of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound.
Synthesis from Benzoyl Chloride and Cyclohexylamine
This protocol is adapted from a standard Schotten-Baumann procedure.
Materials:
-
Cyclohexylamine
-
Benzoyl chloride
-
Benzene (B151609) (or a less toxic alternative like toluene (B28343) or dichloromethane)
-
Pyridine (or 10% aqueous sodium hydroxide)
Procedure:
-
Dissolve 18 g of cyclohexylamine in 150 ml of benzene in a flask equipped with a stirrer and a dropping funnel.
-
Slowly add 20 g of benzoyl chloride to the solution with continuous stirring, maintaining the temperature below 40°C. The formation of a white precipitate will be observed.
-
After the addition is complete, continue stirring the mixture for one hour.
-
Make the mixture alkaline by adding pyridine.
-
Filter the product with suction.
-
Recrystallize the crude product from a 1:1 mixture of methanol and ethanol to obtain white, needle-like crystals.
Synthesis using a PPh3/I2 Mediated Reaction
This method provides an alternative route starting from benzoic acid.
Materials:
-
Benzoic acid
-
Cyclohexylamine
-
Triphenylphosphine (B44618) (PPh3)
-
Iodine (I2)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (CH2Cl2)
-
Ethyl acetate (B1210297)
Procedure:
-
To a stirred solution of iodine (0.49 mmol) in 2 mL of CH2Cl2 at 0°C, add triphenylphosphine (0.49 mmol) in one portion.
-
Add cyclohexylamine (0.49 mmol) and continue stirring for 5 minutes.
-
Add triethylamine (0.82 mmol), followed by the addition of benzoic acid (0.41 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for an additional 10 minutes.
-
Concentrate the crude mixture under reduced pressure.
-
Purify the residue by column chromatography using 30% ethyl acetate in hexane as the eluent to obtain this compound as a white solid.
Quantitative Data
The following tables summarize key quantitative data for this compound and its synthesis.
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C13H17NO | |
| Molecular Weight | 203.28 g/mol | |
| Melting Point | 144-145 °C | |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.77-7.75 (m, 2H), 7.49-7.38 (m, 3H), 6.09 (br s, 1H), 3.98 (m, 1H), 2.05 (m, 2H), 1.78 (m, 2H), 1.66 (m, 1H), 1.42 (m, 2H), 1.22 (m, 3H) | |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 166.7, 135.1, 131.2, 128.5, 126.9, 48.7, 33.2, 25.56, 24.95 |
Table 2: Summary of Synthetic Protocols and Yields
| Starting Materials | Reagents/Solvent | Reaction Time | Yield | Reference |
| Cyclohexylamine, Benzoyl Chloride | Benzene, Pyridine | 1 hour | 84% | |
| Benzoic Acid, Cyclohexylamine | PPh₃, I₂, TEA, CH₂Cl₂ | ~15 minutes | 99% | |
| Benzoyl Chloride, Cyclohexylamine | Sodium Bicarbonate | Not Specified | Not Specified |
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
N-Cyclohexylbenzamide Crystal Structure: A Technical Analysis for Drug Development Professionals
An In-depth Guide to the Crystallographic Analysis, Experimental Protocols, and Potential Biological Significance of N-Cyclohexylbenzamide.
This technical guide provides a comprehensive analysis of the crystal structure of this compound, a compound of interest for researchers, scientists, and professionals in drug development. This document details the methodologies for its synthesis, crystallization, and single-crystal X-ray diffraction analysis. Furthermore, it presents the complete crystallographic data in a structured format and explores a potential biological signaling pathway relevant to its benzamide (B126) core.
Quantitative Crystallographic Data
The single-crystal X-ray diffraction analysis of this compound provides precise data on its three-dimensional atomic arrangement. This information is crucial for understanding its physicochemical properties and for structure-based drug design.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| CCDC Number | 786618 |
| Empirical Formula | C₁₃H₁₇NO |
| Formula Weight | 203.28 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 10.458(3) Å |
| b | 10.899(3) Å |
| c | 10.592(3) Å |
| α | 90° |
| β | 98.783(5)° |
| γ | 90° |
| Volume | 1192.5(6) ų |
| Z | 4 |
| Calculated Density | 1.132 Mg/m³ |
| Absorption Coefficient | 0.072 mm⁻¹ |
| F(000) | 440 |
| Data Collection | |
| Crystal Size | 0.20 x 0.15 x 0.10 mm |
| θ Range for Data Collection | 2.44 to 25.00° |
| Index Ranges | -12≤h≤12, -12≤k≤12, -12≤l≤12 |
| Reflections Collected | 8334 |
| Independent Reflections | 2095 [R(int) = 0.0345] |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 2095 / 0 / 137 |
| Goodness-of-fit on F² | 1.033 |
| Final R indices [I>2σ(I)] | R1 = 0.0487, wR2 = 0.1278 |
| R indices (all data) | R1 = 0.0686, wR2 = 0.1423 |
| Largest Diff. Peak and Hole | 0.225 and -0.186 e.Å⁻³ |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via the acylation of cyclohexylamine (B46788) with benzoyl chloride.[1]
Materials:
-
Cyclohexylamine
-
Benzoyl chloride
-
Benzene (B151609) (or a suitable alternative solvent like dichloromethane)
-
Pyridine
Procedure:
-
Dissolve 18 g of cyclohexylamine in 150 ml of benzene in a flask equipped with a stirrer.
-
Slowly add 20 g of benzoyl chloride to the solution while stirring, maintaining the temperature below 40°C.
-
Continue stirring the mixture for one hour. During this time, a white precipitate will form.
-
Make the mixture alkaline by adding pyridine.
-
Filter the solid product under suction.
-
Recrystallize the crude product from a 1:1 (v/v) mixture of methanol and ethanol to obtain pure this compound as white needles.[1]
Crystallization
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the synthesized this compound.
Materials:
-
Purified this compound
-
A suitable solvent system (e.g., ethanol/water or methanol)
Procedure:
-
Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature in a loosely covered container to allow for slow evaporation of the solvent.
-
Colorless, prism-like crystals will form over a period of several days.
Single-Crystal X-ray Diffraction
The determination of the crystal structure involves the following key steps.
Data Collection:
-
A suitable single crystal of this compound is mounted on a goniometer.
-
The crystal is placed in a stream of X-rays, typically from a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) source.
-
Diffraction data are collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with an area detector.
-
A series of diffraction images are collected as the crystal is rotated.
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods.
-
The structural model is then refined using full-matrix least-squares on F², which minimizes the differences between the observed and calculated structure factors.
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
Experimental Workflow
The process of determining the crystal structure of a small molecule like this compound follows a well-defined workflow.
References
Spectroscopic Profile of N-Cyclohexylbenzamide: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound N-Cyclohexylbenzamide (CAS No: 1759-68-8), a molecule of interest in organic synthesis and medicinal chemistry. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₁₇NO
-
Molecular Weight: 203.28 g/mol [1]
-
Structure:
Image Source: PubChem CID 15657
Spectroscopic Data Summary
The following sections provide a detailed summary of the NMR, IR, and MS data for this compound, presented in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.77 – 7.69 | m | 2H | Aromatic (ortho-protons of benzoyl group) |
| 7.45 | t, J = 7.3 Hz | 1H | Aromatic (para-proton of benzoyl group) |
| 7.38 | t, J = 7.4 Hz | 2H | Aromatic (meta-protons of benzoyl group) |
| 6.00 | s | 1H | Amide N-H |
| 3.94 | tdd, J = 11.8, 8.0, 4.0 Hz | 1H | Cyclohexyl C-H (methine adjacent to N) |
| 2.05 – 1.94 | m | 2H | Cyclohexyl C-H₂ |
| 1.77 – 1.70 | m | 2H | Cyclohexyl C-H₂ |
| 1.62 | dd, J = 9.2, 3.7 Hz | 1H | Cyclohexyl C-H₂ |
| 1.47 – 1.32 | m | 2H | Cyclohexyl C-H₂ |
| 1.25 – 1.13 | m | 3H | Cyclohexyl C-H₂ |
| Data sourced from a 400 MHz spectrum in CDCl₃.[1] |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 166.62 | Carbonyl (C=O) |
| 135.04 | Aromatic (quaternary carbon) |
| 131.18 | Aromatic C-H |
| 128.45 | Aromatic C-H |
| 126.78 | Aromatic C-H |
| 48.65 | Cyclohexyl C-H (methine adjacent to N) |
| 33.18 | Cyclohexyl C-H₂ |
| 25.53 | Cyclohexyl C-H₂ |
| 24.87 | Cyclohexyl C-H₂ |
| Data sourced from a 75 MHz spectrum in CDCl₃.[1] |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Secondary Amide |
| 3100-3000 | C-H Stretch | Aromatic |
| 2930-2850 | C-H Stretch | Aliphatic (Cyclohexyl) |
| ~1635 | C=O Stretch (Amide I band) | Amide |
| ~1540 | N-H Bend (Amide II band) | Amide |
| 1600, 1480 | C=C Stretch | Aromatic Ring |
| These are expected values based on typical amide spectra. The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, thin film). |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis.
Table 4: Key Mass Spectrometry Data (Electron Ionization - EI) for this compound
| m/z | Interpretation |
| 203 | [M]⁺˙ (Molecular Ion) |
| 122 | [C₆H₅CONH₂]⁺˙ (Fragment from cleavage of N-Cyclohexyl bond) |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation, often the base peak) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| Data sourced from NIST Mass Spectrometry Data Center.[1] |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented. Instrument parameters should be optimized for the specific equipment used.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set a spectral width of approximately 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set a spectral width of approximately 220 ppm.
-
A higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Process the data similarly and reference the spectrum to the CDCl₃ solvent peak (77.16 ppm).
-
IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (~1-2 mg) of this compound with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, data is collected over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).
-
Data Acquisition (GC-MS):
-
Inject the sample into the GC, where it is vaporized and separated on a capillary column.
-
The separated compound enters the mass spectrometer's ion source.
-
Set the ionization energy to 70 eV for EI.
-
Scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
The resulting mass spectrum will show the molecular ion and characteristic fragment ions.
-
Synthesis and Analysis Workflow
The logical flow from synthesis to spectroscopic characterization is a critical process in chemical research. The following diagrams illustrate this workflow.
References
Solubility Profile of N-Cyclohexylbenzamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyclohexylbenzamide is a secondary amide with a molecular structure that incorporates both a polar amide group and nonpolar cyclohexyl and phenyl rings. This amphiphilic nature governs its solubility in various organic solvents, a critical parameter in drug development, chemical synthesis, and various research applications. Understanding the solubility of this compound is essential for designing reaction conditions, developing formulations, and predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative solubility data, a detailed experimental protocol for quantitative solubility determination, and a visual representation of the experimental workflow.
Core Concepts: Factors Influencing Solubility
The solubility of this compound is primarily dictated by the principle of "like dissolves like." The interplay between its structural features determines its affinity for different types of organic solvents:
-
Amide Group: The polar amide (-CONH-) group is capable of forming hydrogen bonds, which promotes solubility in polar solvents.[1]
-
Cyclohexyl and Phenyl Rings: These nonpolar hydrocarbon moieties contribute to the molecule's lipophilicity, favoring solubility in nonpolar organic solvents.[2]
-
Hydrogen Bonding: As a secondary amide, this compound can act as both a hydrogen bond donor (from the N-H group) and a hydrogen bond acceptor (at the carbonyl oxygen).[1][3] This capability enhances its interaction with protic and other hydrogen-bonding solvents.
Generally, the solubility of amides decreases as the size of the nonpolar alkyl or aryl groups increases.[4] While this compound is a solid at room temperature, its solubility is expected to be significant in a range of organic solvents.[2]
Qualitative Solubility Data
The following table summarizes the predicted qualitative solubility of this compound in various classes of organic solvents.
| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |
| Polar Protic | Ethanol (B145695), Methanol | Soluble | The hydroxyl group of these solvents can effectively form hydrogen bonds with the amide group of this compound, facilitating dissolution. |
| Polar Aprotic | Acetone (B3395972), DMSO, DMF | Soluble | These solvents can act as hydrogen bond acceptors and have dipole moments that can interact with the polar amide group. The nonpolar regions of the molecule are also readily solvated. |
| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble | The large nonpolar groups (cyclohexyl and phenyl rings) will have some affinity for these solvents. However, the polar amide group will hinder extensive dissolution in the absence of strong solute-solvent interactions.[5] |
| Chlorinated | Dichloromethane | Soluble | Dichloromethane is a versatile solvent capable of dissolving a wide range of organic compounds, including those with moderate polarity like this compound. |
Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method
To obtain precise and reliable quantitative solubility data for this compound, the shake-flask method is the gold standard.[6] This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.
Objective: To determine the maximum concentration of this compound that dissolves in a selected organic solvent at equilibrium.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been formed.[6]
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached.[6] Preliminary studies may be needed to determine the optimal equilibration time.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to settle. For a more complete separation, centrifuge the vials.[6]
-
Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles that could lead to an overestimation of solubility.[6]
-
Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV. Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount of dissolved solute.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
References
Physical and chemical properties of N-Cyclohexylbenzamide
An In-depth Technical Guide to the Physical and Chemical Properties of N-Cyclohexylbenzamide
This guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines detailed experimental protocols, and presents visual workflows to facilitate understanding and application in a research context.
Core Chemical and Physical Properties
This compound is an organic compound featuring a benzamide (B126) structure with a cyclohexyl group attached to the amide nitrogen.[1] Its structural characteristics, including the hydrophobic benzene (B151609) and cyclohexyl rings, influence its physical properties and solubility.[1] This compound typically appears as a white to off-white solid.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₇NO | [1][2][3][4] |
| Molecular Weight | 203.28 g/mol | [1][2] |
| Monoisotopic Mass | 203.131014166 Da | [2][3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 145 - 154 °C | [5][6] |
| Boiling Point | 389.5 °C at 760 mmHg | [4] |
| Density | 1.06 g/cm³ | [4] |
| Flash Point | 233.5 °C | [4] |
| Refractive Index | 1.547 | [4] |
| Vapor Pressure | 2.84E-06 mmHg at 25°C | [4] |
| XLogP3-AA | 2.9 | [2][3] |
| Topological Polar Surface Area | 29.1 Ų | [2][3] |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 1759-68-8 | [1][2][4] |
| IUPAC Name | This compound | [2] |
| SMILES | C1CCC(CC1)NC(=O)C2=CC=CC=C2 | [1][2] |
| InChI | InChI=1S/C13H17NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,14,15) | [1][2] |
| InChIKey | KQJYDHWNYPRIRY-UHFFFAOYSA-N | [1][2] |
| Synonyms | N-Benzoylcyclohexylamine, 1′,2′,3′,4′,5′,6′-Hexahydrobenzanilide, NSC 4632 | [1][2] |
Solubility Profile
This compound's large non-polar surface area, contributed by the benzene and cyclohexyl rings, results in low solubility in water.[1] It is, however, more soluble in various organic solvents.
Table 3: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Water | Low / Slightly Soluble | [1][7] |
| Ethanol | Soluble | [1] |
| Acetone | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble (based on similar structures) | [8] |
| Dimethylformamide (DMF) | Soluble (based on similar structures) | [8] |
| Dichloromethane (DCM) | Soluble (based on similar structures) | [8] |
Spectral Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
Table 4: Summary of Spectral Data
| Technique | Key Peaks / Information | Source(s) |
| ¹H NMR | (300 MHz, CDCl₃) δ: 7.78–7.77 (2H, m), 7.49–7.40 (3H, m), 6.13 (1H, br), 4.03–3.93 (1H, m), 2.05–1.18 (10H, m) | [6] |
| ¹³C NMR | (75 MHz, CDCl₃) δ: 166.6, 135.0, 131.2, 128.4, 126.8, 48.6, 33.2, 25.5, 24.9 | [6] |
| IR (KBr) | νₘₐₓ (cm⁻¹): 3322 (N-H), 1634 (C=O) | [6] |
| Mass Spec (GC-MS) | Key fragments at m/z 105 and 122 | [2] |
Experimental Protocols
The following sections detail methodologies for the synthesis and analysis of this compound based on established chemical principles and procedures adapted from related compounds.
Synthesis of this compound via Amidation
This protocol describes a common method for forming the amide bond between benzoic acid and cyclohexylamine (B46788) using triphenylphosphine (B44618) (PPh₃) and iodine (I₂) as mediating agents.[9]
Materials and Reagents:
-
Benzoic acid
-
Cyclohexylamine
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of iodine (1.2 mmol) in CH₂Cl₂ (10 mL) at 0 °C, add triphenylphosphine (1.2 mmol) in one portion.
-
Add cyclohexylamine (1.2 mmol) to the mixture and continue stirring for 5-10 minutes.
-
Add benzoic acid (1.0 mmol) to the reaction mixture.
-
Add triethylamine (2.0 mmol) and allow the reaction to warm to room temperature.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a 30% EtOAc/hexane eluent.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield this compound as a white solid.[9]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 300 MHz or 400 MHz spectrometer.[6] Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal.[6]
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the solid sample.
-
Acquisition: Record the IR spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.[6]
Mass Spectrometry (MS):
-
Technique: Utilize Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.[2]
-
Analysis: The resulting mass spectrum will provide the molecular ion peak and characteristic fragmentation patterns for structural confirmation.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and analysis of this compound.
Biological Activity and Potential Applications
While specific signaling pathways for this compound are not extensively documented, the benzamide scaffold is a well-established pharmacophore in drug discovery.[10] Derivatives of benzamides exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[10][11] For instance, structurally related N-aryl-N'-[4-(aryloxy)cyclohexyl]squaramides have been investigated as inhibitors of the LXR/SREBP-1c signaling pathway, which is relevant in metabolic diseases.[12] Furthermore, other complex metal-containing benzoate (B1203000) compounds have been shown to exert antiproliferative activity through the p53 signaling pathway.[13]
The presence of the N-cyclohexyl group contributes to the lipophilicity of the molecule, which can enhance cell permeability and interaction with biological targets.[10] Future research could focus on screening this compound for activity in assays related to inflammation, cancer cell proliferation, or metabolic regulation to elucidate its specific mechanism of action. The synthetic and analytical protocols provided herein offer a solid foundation for producing and characterizing this compound for such biological investigations.
References
- 1. CAS 1759-68-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C13H17NO | CID 15657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. This compound | 1759-68-8 [chemnet.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. rsc.org [rsc.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of N-Aryl- N'-[4-(aryloxy)cyclohexyl]squaramide-Based Inhibitors of LXR/SREBP-1c Signaling Pathway Ameliorating Steatotic Liver Disease: Navigating the Role of SIRT6 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiproliferative activity exerted by tricyclohexylphosphanegold(I) n-mercaptobenzoate against MCF-7 and A2780 cell lines: the role of p53 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of N-Cyclohexylbenzamide from benzoyl chloride and cyclohexylamine
An In-depth Technical Guide to the Synthesis of N-Cyclohexylbenzamide from Benzoyl Chloride and Cyclohexylamine (B46788)
This guide provides a comprehensive overview of the synthesis of this compound, a valuable amide compound in organic synthesis and pharmaceutical research. The primary method detailed is the acylation of cyclohexylamine with benzoyl chloride, a classic example of the Schotten-Baumann reaction. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Reaction Overview
The synthesis involves the nucleophilic acyl substitution reaction between cyclohexylamine and benzoyl chloride. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This results in the formation of a tetrahedral intermediate, which then collapses to form the stable amide, this compound, and eliminates hydrochloric acid (HCl) as a byproduct.[1] A base is typically added to neutralize the HCl, driving the reaction to completion.[2][3]
Chemical Equation:
C₆H₅COCl (Benzoyl Chloride) + C₆H₁₁NH₂ (Cyclohexylamine) → C₆H₅CONHC₆H₁₁ (this compound) + HCl
Experimental Protocol
The following protocol is a detailed methodology for the synthesis, workup, and purification of this compound.
2.1 Materials and Reagents
-
Cyclohexylamine (C₆H₁₁NH₂)
-
Benzoyl chloride (C₆H₅COCl)
-
Benzene (or a suitable alternative solvent like Dichloromethane)
-
Pyridine (or another suitable base like triethylamine (B128534) or excess cyclohexylamine)
-
Ethanol
-
Distilled water
2.2 Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
-
Apparatus for recrystallization
2.3 Synthesis Procedure [4]
-
Reaction Setup: In a round-bottom flask, dissolve 18 g of cyclohexylamine in 150 ml of benzene.
-
Addition of Benzoyl Chloride: Cool the flask in an ice bath to maintain a low temperature. While stirring vigorously, slowly add 20 g of benzoyl chloride to the solution dropwise from a dropping funnel. The temperature should be maintained below 40°C throughout the addition. The formation of a white precipitate will be observed.
-
Reaction Time: After the addition is complete, continue to stir the mixture for one hour at room temperature to ensure the reaction goes to completion.
-
Neutralization: Make the reaction mixture alkaline by adding pyridine. This step neutralizes the hydrochloric acid byproduct.
-
Isolation of Crude Product: Collect the solid crude product by vacuum filtration using a Büchner funnel.
2.4 Purification [4]
-
Recrystallization: Transfer the crude solid to a clean flask. Recrystallize the product from a 1:1 (v/v) mixture of methanol and ethanol. Dissolve the crude product in a minimum amount of the hot solvent mixture.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. White, needle-like crystals of this compound should form.
-
Final Filtration and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry completely.
Data Presentation
The following tables summarize the key quantitative and physical data for the reactants and the final product.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| Cyclohexylamine | C₆H₁₃N | 99.17 | Liquid |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | Liquid |
| This compound | C₁₃H₁₇NO | 203.28 | White to off-white solid[5] |
Table 2: Experimental Data and Results
| Parameter | Value | Reference |
| Mass of Cyclohexylamine | 18 g | [4] |
| Mass of Benzoyl Chloride | 20 g | [4] |
| Crude Melting Point | 142-144 °C | [4] |
| Recrystallized Melting Point | 144-145 °C | [4] |
| Reported Melting Point | 143-144 °C | [6] |
| Yield | 84% | [4] |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety and Handling
-
Benzoyl chloride is corrosive and a lachrymator. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Cyclohexylamine is corrosive and flammable. Avoid inhalation and skin contact.
-
Benzene is a known carcinogen and is highly flammable. Safer solvent alternatives such as dichloromethane (B109758) or toluene (B28343) should be considered.
-
The reaction is exothermic. Slow, controlled addition of benzoyl chloride and external cooling are crucial to prevent the reaction from becoming too vigorous.
Characterization
The identity and purity of the synthesized this compound can be confirmed using several analytical techniques:
-
Melting Point: A sharp melting point range close to the literature value (144-145°C) indicates high purity.[4]
-
Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy can be used to confirm the molecular structure of the final product.
-
Chromatography: Thin-layer chromatography (TLC) can be used to monitor the progress of the reaction and assess the purity of the final product.[2]
References
N-Cyclohexylbenzamide derivatives synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of N-Cyclohexylbenzamide Derivatives
Introduction
This compound derivatives represent a versatile class of organic compounds with significant importance in medicinal chemistry and materials science.[1][2] The core structure, consisting of a benzoyl group attached to a cyclohexylamine (B46788) via an amide linkage, serves as a valuable scaffold for the development of novel therapeutic agents.[1][3][4] The biological activity of these compounds is highly dependent on the nature and position of substituents on both the benzoyl ring and the amide nitrogen.[3] Derivatives of this class have been investigated for a range of biological activities, including anticancer and antimicrobial properties.[4][5][6] This guide provides a comprehensive overview of the synthetic methodologies for preparing this compound derivatives and the key analytical techniques for their characterization.
Synthesis of this compound Derivatives
The most common and straightforward method for the synthesis of this compound derivatives is the nucleophilic acyl substitution reaction between a substituted benzoyl chloride and cyclohexylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[7] Alternative methods, such as amide coupling reactions using coupling agents, can also be employed, particularly when starting from a carboxylic acid.
A general synthetic workflow for the preparation of this compound derivatives is illustrated below.
References
- 1. 4-cyclohexyl-N-phenylbenzamide For Research [benchchem.com]
- 2. CAS 1759-68-8: this compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
N-Cyclohexylbenzamide Scaffold: A Technical Guide to its Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-Cyclohexylbenzamide scaffold is a versatile structural motif that has garnered significant interest in medicinal chemistry. Comprising a central benzamide (B126) core with a cyclohexyl substituent on the amide nitrogen, this scaffold serves as a foundational structure for a diverse range of biologically active compounds. The inherent lipophilicity imparted by the cyclohexyl group, combined with the hydrogen bonding capabilities of the amide linkage and the potential for aromatic interactions from the phenyl ring, provides a unique combination of physicochemical properties that are conducive to interaction with various biological targets. This technical guide aims to provide an in-depth overview of the potential biological activities associated with the this compound scaffold, supported by quantitative data from representative derivatives, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
While extensive research has been conducted on a wide array of N-substituted benzamides, this guide will focus on elucidating the therapeutic potential inherent to the core this compound structure. The biological activities discussed herein are primarily demonstrated by derivatives of this scaffold, suggesting that the this compound core can be strategically functionalized to develop potent and selective therapeutic agents. The information presented is intended to serve as a valuable resource for researchers engaged in the design and development of novel pharmaceuticals based on this promising chemical framework.
Data Presentation: Summary of Biological Activities
The following tables summarize the quantitative data for the biological activities of various this compound derivatives, providing a comparative overview of their potency.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Imidazole-based N-phenylbenzamide derivative (4e) | A549 (Lung Carcinoma) | MTT Assay | 9.8 | [1] |
| HeLa (Cervical Carcinoma) | MTT Assay | 11.1 | [1] | |
| MCF-7 (Breast Adenocarcinoma) | MTT Assay | 10.2 | [1] | |
| Imidazole-based N-phenylbenzamide derivative (4f) | A549 (Lung Carcinoma) | MTT Assay | 7.5 | [1] |
| HeLa (Cervical Carcinoma) | MTT Assay | 9.3 | [1] | |
| MCF-7 (Breast Adenocarcinoma) | MTT Assay | 8.9 | [1] | |
| N-benzylbenzamide derivative (20b) | A549 (Lung Carcinoma) | MTT Assay | 0.015 | [2] |
| HCT116 (Colon Carcinoma) | MTT Assay | 0.012 | [2] | |
| MCF-7 (Breast Adenocarcinoma) | MTT Assay | 0.027 | [2] | |
| K562 (Chronic Myelogenous Leukemia) | MTT Assay | 0.019 | [2] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Microbial Strain | Assay Type | MIC (µg/mL) | Reference |
| N-(3-cyanothiophen-2-yl)-4-hydroxybenzamide (5a) | Bacillus subtilis | Broth Microdilution | 6.25 | [3] |
| Escherichia coli | Broth Microdilution | 3.12 | [3] | |
| N-(4-bromophenyl)benzamide (6c) | Bacillus subtilis | Broth Microdilution | 6.25 | [3] |
| Escherichia coli | Broth Microdilution | 3.12 | [3] | |
| N,N′-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine (22) | Salmonella enterica | Not Specified | 8.79 µM (LC50) | [4][5] |
| Pseudomonas aeruginosa | Not Specified | 138 µM (LC50) | [4][5] | |
| Staphylococcus aureus | Not Specified | 287 µM (LC50) | [4][5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound scaffold and for key biological assays used to evaluate its activity.
Synthesis of this compound
Materials:
-
Benzoic acid
-
Thionyl chloride (SOCl₂)
-
Triethylamine (B128534) (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Acid Chloride Formation: To a solution of benzoic acid (1.0 eq) in dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Amide Formation: In a separate flask, dissolve cyclohexylamine (1.1 eq) and triethylamine (1.5 eq) in DCM. Cool this solution to 0 °C.
-
Add the freshly prepared benzoyl chloride solution dropwise to the cyclohexylamine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Anticancer Activity: MTT Assay
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Test compounds (this compound derivatives)
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Antimicrobial Activity: Broth Microdilution Assay for MIC Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (this compound derivatives)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB. The final volume in each well should be 100 µL.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a growth control (MHB + inoculum, no compound), a sterility control (MHB only), and a positive control (serial dilutions of a standard antibiotic).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualization of Potential Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate a general experimental workflow and a potential signaling pathway that may be modulated by this compound derivatives based on the activities of related benzamide compounds.
Caption: A generalized workflow for the synthesis, screening, and analysis of this compound derivatives.
Caption: A potential signaling pathway (PI3K/Akt) that may be targeted by this compound derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of potential biological activities, including anticancer and antimicrobial effects. While much of the currently available data is on substituted derivatives, the consistent appearance of bioactivity suggests that the core scaffold provides a favorable framework for molecular recognition by various biological targets. The lipophilic cyclohexyl group likely plays a crucial role in membrane permeability and hydrophobic interactions within target binding sites, while the benzamide moiety offers key hydrogen bonding and aromatic stacking opportunities.
Further research is warranted to explore the full potential of this scaffold. This should include the synthesis and screening of a broader library of derivatives to establish comprehensive structure-activity relationships, as well as mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their quest to develop novel and effective drugs based on the this compound core.
References
- 1. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Synthesis and Antimicrobial Activity of N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
N-Cyclohexylbenzamide (CAS 1759-68-8): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyclohexylbenzamide is an organic compound belonging to the benzamide (B126) class, characterized by a cyclohexyl group attached to the nitrogen of the amide functionality. Its CAS number is 1759-68-8. This technical guide provides a thorough overview of the physicochemical properties, synthesis, spectral data, and potential biological activities of this compound. While specific quantitative biological data for this compound is limited in publicly available literature, this document outlines potential therapeutic applications and detailed experimental protocols based on the activities of structurally related compounds.
Physicochemical and Spectral Properties
This compound is a white to off-white solid with low solubility in water but is soluble in organic solvents like ethanol (B145695) and acetone.[1] Its hydrophobic nature, attributed to the benzene (B151609) and cyclohexyl rings, influences its reactivity and biological interactions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1759-68-8 | [2] |
| Molecular Formula | C₁₃H₁₇NO | [3][4] |
| Molecular Weight | 203.28 g/mol | [2][3] |
| Melting Point | 144-145 °C | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Low in water; soluble in ethanol, acetone | [1] |
Table 2: Spectral Data for this compound
| Technique | Data Summary |
| ¹H NMR | ¹H NMR (400 MHz, CDCl₃) δ 7.77 – 7.69 (m, 2H), 7.45 (t, J = 7.3 Hz, 1H), 7.38 (t, J = 7.4 Hz, 2H), 6.00 (s, 1H), 3.94 (tdd, J = 11.8, 8.0, 4.0 Hz, 1H), 2.05 – 1.94 (m, 2H), 1.77 – 1.70 (m, 2H), 1.62 (dd, J = 9.2, 3.7 Hz, 1H), 1.47 – 1.32 (m, 2H), 1.25 – 1.13 (m, 3H). |
| ¹³C NMR | ¹³C NMR (75 MHz, CDCl₃) δ 166.62, 135.04, 131.18, 128.45, 126.78, 48.65, 33.18, 25.53, 24.87. |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 105, m/z 2nd Highest: 122, m/z 3rd Highest: 77. |
| Infrared (IR) Spectroscopy | KBr WAFER. |
Synthesis of this compound
This compound can be synthesized via the amidation of benzoyl chloride with cyclohexylamine (B46788).
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
Cyclohexylamine (18 g)
-
Benzene (150 ml)
-
Benzoyl chloride (20 g)
-
Pyridine
-
Ethanol
Procedure:
-
Dissolve 18 g of cyclohexylamine in 150 ml of benzene.
-
Slowly add 20 g of benzoyl chloride to the solution with stirring, maintaining the temperature below 40°C.
-
Observe the formation of white crystals.
-
Continue stirring the mixture for one hour.
-
Make the mixture alkaline by adding pyridine.
-
Filter the product with suction.
-
Recrystallize the crude product from a 1:1 (v/v) mixture of methanol and ethanol to obtain white needles.
Yield: 84% Melting Point: 144-145 °C
Potential Biological Activities and Experimental Protocols
While specific biological activity data for this compound is not extensively available, the benzamide scaffold is present in numerous compounds with demonstrated therapeutic potential, including anticancer and antibacterial agents. Structurally related compounds have been reported to act as inhibitors of Poly(ADP-ribose) Polymerase (PARP) and NADPH oxidase.
Anticancer Activity
The benzamide core is a key feature in several anticancer drugs. The potential cytotoxic effects of this compound against various cancer cell lines can be evaluated using the following protocol.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the culture medium.
-
Treat the cells with varying concentrations of the compound and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ value.
Antibacterial Activity
Benzamide derivatives have also been investigated for their antibacterial properties. The minimum inhibitory concentration (MIC) of this compound against various bacterial strains can be determined using the broth microdilution method.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well plates
-
This compound
Procedure:
-
Prepare a bacterial inoculum in MHB with a turbidity equivalent to a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.
Potential Mechanisms of Action
The 3-aminobenzamide (B1265367) moiety, structurally related to this compound, is a known inhibitor of PARP enzymes, which are critical for DNA repair. PARP inhibitors have emerged as a significant class of anticancer agents.
Some benzamide derivatives have been shown to inhibit NADPH oxidases, enzymes that generate reactive oxygen species (ROS). Dysregulation of NADPH oxidase activity is implicated in various diseases.
Conclusion
This compound (CAS 1759-68-8) is a well-characterized compound in terms of its physicochemical and spectral properties. While direct evidence of its biological activity is currently limited, its structural similarity to known bioactive benzamides suggests potential as an anticancer and antibacterial agent, possibly through mechanisms involving PARP or NADPH oxidase inhibition. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these potential therapeutic applications. Further research is warranted to elucidate the specific biological functions and pharmacological profile of this compound.
References
Methodological & Application
Application Notes and Protocols: N-Cyclohexylbenzamide as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyclohexylbenzamide and its derivatives represent a promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This versatile building block has been incorporated into molecules targeting a range of therapeutic areas, including oncology, inflammation, and gastrointestinal disorders. The cyclohexyl group provides a lipophilic moiety that can enhance cell permeability and target engagement, while the benzamide (B126) core offers a rigid framework amenable to diverse chemical modifications for optimizing potency and selectivity.
These application notes provide an overview of the therapeutic potential of this compound derivatives, supported by quantitative data from structurally related compounds. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented to facilitate further research and development in this area.
Therapeutic Applications
Anticancer Activity
Substituted benzamides are a well-established class of anticancer agents.[1] The this compound scaffold has been explored for its potential to inhibit key enzymes involved in cancer cell proliferation and survival, such as Poly(ADP-ribose) polymerase (PARP).[2]
Mechanism of Action: PARP Inhibition
The 3-aminobenzamide (B1265367) moiety, a key feature in some this compound derivatives, is a known inhibitor of PARP enzymes, which are critical for DNA repair.[2] In cancer cells with existing DNA repair defects, such as those with BRCA mutations, PARP inhibition can lead to a synthetic lethality, resulting in selective cancer cell death.[2]
Anti-inflammatory Activity
Certain this compound derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Mechanism of Action: COX Inhibition
The this compound scaffold can interact with the active site of COX-1 and/or COX-2, inhibiting the production of prostaglandins (B1171923), which are key mediators of inflammation.
Gastrointestinal Motility Stimulation
Derivatives of this compound have been investigated as potent stimulants of gastrointestinal motor function, suggesting their potential use in treating disorders such as gastroparesis and constipation-predominant irritable bowel syndrome (IBS-C).
Data Presentation
The following tables summarize the biological activity of compounds structurally related to this compound, providing a reference for potential efficacy.
Table 1: Anticancer Activity of Benzamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Target | Reference |
| Derivative 4f | A549 (Lung) | 7.5 | ABL1 Kinase (predicted) | [3] |
| HeLa (Cervical) | 9.3 | ABL1 Kinase (predicted) | [3] | |
| MCF-7 (Breast) | 8.9 | ABL1 Kinase (predicted) | [3] | |
| Compound 20b | Various | 0.012 - 0.027 | Tubulin Polymerization | [4] |
Table 2: COX Inhibition by Benzamide and Related Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib (Reference) | >10 | 0.30 | >33.3 | [5] |
| Compound 3e | >100 | 0.57 | >175.4 | [5] |
| Compound 3f | >100 | 0.61 | >163.9 | [5] |
| Compound VIIa | 19.5 | 0.29 | 67.2 | [6] |
Signaling and Experimental Workflow Diagrams
Experimental Protocols
Synthesis of 3-amino-4-bromo-N-cyclohexylbenzamide[7]
This protocol describes a common method for the synthesis of a key this compound derivative.
Materials:
-
3-amino-4-bromobenzoic acid
-
Cyclohexylamine
-
1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
To a stirred solution of 3-amino-4-bromobenzoic acid (1.0 eq) in anhydrous DCM at room temperature, add HOBt (1.2 eq) and EDCI (1.2 eq).
-
Stir the mixture for 15 minutes to allow for the activation of the carboxylic acid.
-
Add cyclohexylamine (1.1 eq) followed by DIPEA (2.5 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-amino-4-bromo-N-cyclohexylbenzamide as a solid.
In Vitro PARP Inhibition Assay
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against PARP enzymes.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent)
-
NAD+ (PARP substrate)
-
Biotinylated NAD+
-
Streptavidin-coated 96-well plates
-
Detection reagent (e.g., horseradish peroxidase-conjugated anti-PAR antibody)
-
Test compound (this compound derivative)
-
Assay buffer
Procedure:
-
Incubate the PARP enzyme with activated DNA in an assay buffer in the wells of a streptavidin-coated 96-well plate.
-
Add the test compound at various concentrations to the wells.
-
Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Allow the reaction to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).
-
Stop the reaction and wash the plate to remove unincorporated NAD+.
-
Quantify the amount of incorporated biotinylated ADP-ribose by adding a streptavidin-conjugated detection reagent.
-
Read the signal using a plate reader.
-
Calculate the percentage of PARP inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro COX Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer
-
Test compound (this compound derivative)
-
Colorimetric or fluorometric detection kit
Procedure:
-
Prepare a reaction mixture containing assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) in a 96-well plate.
-
Add the test compound at various concentrations to the wells.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a set time.
-
Stop the reaction and measure the production of prostaglandins using a suitable detection method (e.g., colorimetric or fluorometric).
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to a control without an inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
The this compound scaffold is a valuable building block in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and pro-gastrointestinal motility agents. The protocols and data presented herein provide a foundation for researchers to further explore and optimize this compound-based compounds for various therapeutic applications. Further structure-activity relationship (SAR) studies are warranted to refine the pharmacological profiles of these promising molecules.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 723757-77-5 CAS MSDS (N-cyclohexyl-4-isopropoxybenzamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | C13H17NO | CID 15657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
N-Cyclohexylbenzamide Derivatives: Application Notes and Protocols for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the investigation of N-Cyclohexylbenzamide derivatives as potential anticancer agents. The information compiled herein is based on existing research on structurally related benzamide (B126) and benzenesulfonamide (B165840) analogs, offering a foundational guide for screening and mechanism of action studies.
Introduction
N-substituted benzamides are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their versatile biological activities.[1] Modifications of the benzamide scaffold have led to the development of compounds with potent anticancer properties.[2][3] These derivatives can exert their antitumor effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression like histone deacetylases (HDACs) and carbonic anhydrases, or by disrupting cellular processes such as tubulin polymerization.[2][3][4] This document outlines protocols for the synthesis, in vitro evaluation, and mechanistic studies of this compound derivatives.
Data Presentation: In Vitro Anticancer Activity
The following tables summarize representative quantitative data for analogous benzamide and benzenesulfonamide derivatives against various cancer cell lines. This data serves as a benchmark for evaluating newly synthesized this compound compounds.
Table 1: Antiproliferative Activity of N-Substituted Benzamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 13h | MCF-7 (Breast) | >50 | [5] |
| A549 (Lung) | 18.32 | [5] | |
| K562 (Leukemia) | 6.27 | [5] | |
| MDA-MB-231 (Breast) | 32.15 | [5] | |
| Analog 13k | MCF-7 (Breast) | 21.31 | [5] |
| A549 (Lung) | 15.32 | [5] | |
| K562 (Leukemia) | 3.56 | [5] | |
| MDA-MB-231 (Breast) | 18.41 | [5] | |
| MS-275 (Entinostat) | MCF-7 (Breast) | 10.21 | [5] |
| A549 (Lung) | 12.35 | [5] | |
| K562 (Leukemia) | 2.13 | [5] | |
| MDA-MB-231 (Breast) | 15.42 | [5] |
Note: The data presented is for N-substituted benzamide derivatives designed based on Entinostat (MS-275) and may serve as a reference for the evaluation of this compound derivatives.[5]
Table 2: Anticancer Activity of Analogous Benzenesulfonamide Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Analog 5g | DLD-1 (Colorectal Carcinoma) | 11.84 | [6] |
| Analog 5j | HT-29 (Colorectal Carcinoma) | 9.35 | [6] |
Disclaimer: The data in this table is for analogous benzenesulfonamide compounds and not specifically for N-cyclohexyl-4-methoxybenzenesulfonamide.[6]
Experimental Protocols
Synthesis of this compound Derivatives
A general method for the synthesis of N-substituted benzamides involves the reaction of an appropriate acid chloride with an amine.[7]
Protocol: Synthesis of this compound
-
Dissolve cyclohexylamine (B46788) in a suitable solvent such as dichloromethane (B109758) in a round-bottom flask with stirring.
-
Carefully add benzoyl chloride to the solution.
-
Maintain the reaction mixture at room temperature and stir for 6 hours.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a mild base (e.g., 10% sodium carbonate solution) and then with water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to obtain this compound.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[4][6][8]
Protocol: MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[2][4]
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[4]
-
Compound Treatment: Prepare a stock solution of the this compound derivative in DMSO. Perform serial dilutions to obtain a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). Treat the cells with these concentrations and incubate for 48 hours.[4][6]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.[6]
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[4][6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[4]
Cell Cycle Analysis
This assay determines the effect of the compound on cell cycle progression.[4]
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with the this compound derivative at its IC50 concentration for 24 hours.[4]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.[4]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Visualization of Pathways and Workflows
Potential Mechanisms of Action
N-substituted benzamides can interfere with various signaling pathways crucial for cancer cell proliferation and survival.
Caption: Potential anticancer mechanisms of this compound derivatives.
Experimental Workflow for In Vitro Evaluation
The following diagram illustrates a typical workflow for the initial in vitro screening of this compound derivatives.
Caption: Workflow for the in vitro evaluation of this compound derivatives.
Simplified p53 Signaling Pathway Involvement
Some anticancer agents exert their effects by modulating the p53 signaling pathway, a critical regulator of cell fate.[8]
Caption: Simplified overview of the p53 signaling pathway in response to a potential anticancer agent.
References
- 1. 4-cyclohexyl-N-phenylbenzamide For Research [benchchem.com]
- 2. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study | MDPI [mdpi.com]
- 8. Antiproliferative activity exerted by tricyclohexylphosphanegold(I) n-mercaptobenzoate against MCF-7 and A2780 cell lines: the role of p53 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Cyclohexylbenzamide Analogs as Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the evaluation of N-Cyclohexylbenzamide analogs as potential anti-inflammatory agents. This document includes a summary of their mechanism of action, quantitative data on their anti-inflammatory effects, and detailed protocols for key experimental assays.
Introduction
This compound analogs represent a class of compounds that have been investigated for their therapeutic potential, including anti-inflammatory properties. The core structure, consisting of a cyclohexyl ring connected to a benzamide (B126) group, allows for various substitutions that can modulate the compound's pharmacological activity. These analogs are of interest in drug discovery as they may offer novel scaffolds for the development of new anti-inflammatory drugs. Their mechanism of action is often associated with the inhibition of key inflammatory pathways, such as the cyclooxygenase (COX) enzymes and the NF-κB signaling cascade.
Mechanism of Action
The anti-inflammatory effects of many compounds, including potentially this compound analogs, are often attributed to their ability to modulate specific signaling pathways involved in the inflammatory response. Two of the most well-characterized pathways are the Cyclooxygenase (COX) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2][3] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is primarily induced during inflammation, while COX-1 is constitutively expressed and involved in physiological functions such as protecting the stomach lining.[1][2][3]
The NF-κB signaling pathway is a crucial regulator of genes involved in the immune and inflammatory responses.[4] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines, chemokines, and COX-2.[4][5] Inhibition of the NF-κB pathway is a key target for anti-inflammatory drug development.
Data Presentation
The anti-inflammatory activity of this compound analogs can be quantified using various in vivo and in vitro assays. The following tables summarize the type of quantitative data that should be collected and presented for a clear comparison of the analogs' potency.
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model is a standard and widely used assay to evaluate the acute anti-inflammatory activity of novel compounds. The percentage of edema inhibition is a key parameter to assess the efficacy of the test compounds.
Table 1: In Vivo Anti-inflammatory Activity of this compound Analogs in Carrageenan-Induced Rat Paw Edema
| Compound ID | Dose (mg/kg) | Time Post-Carrageenan (hours) | Paw Edema Inhibition (%) | Reference Compound (e.g., Indomethacin) Inhibition (%) |
| Analog 1 | 50 | 3 | Data to be populated | Data to be populated |
| Analog 2 | 50 | 3 | Data to be populated | Data to be populated |
| Analog 3 | 50 | 3 | Data to be populated | Data to be populated |
| Analog 1 | 100 | 3 | Data to be populated | Data to be populated |
| Analog 2 | 100 | 3 | Data to be populated | Data to be populated |
| Analog 3 | 100 | 3 | Data to be populated | Data to be populated |
Note: The data in this table should be generated from experimental studies. The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
In Vitro Anti-inflammatory and Cytotoxicity Data
In vitro assays are crucial for determining the specific molecular targets of the compounds and their potential toxicity. COX-2 inhibition assays measure the direct inhibitory effect on the enzyme, while cytotoxicity assays assess the compounds' safety profile on relevant cell lines.
Table 2: In Vitro COX-2 Inhibition and Cytotoxicity of this compound Analogs
| Compound ID | COX-2 Inhibition IC50 (µM) | COX-1 Inhibition IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Cytotoxicity (RAW 264.7) IC50 (µM) |
| Analog 1 | Data to be populated | Data to be populated | Data to be populated | Data to be populated |
| Analog 2 | Data to be populated | Data to be populated | Data to be populated | Data to be populated |
| Analog 3 | Data to be populated | Data to be populated | Data to be populated | Data to be populated |
| Celecoxib (Reference) | Typical Value: ~0.04 | Typical Value: ~15 | ~375 | Data to be populated |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell viability. The Selectivity Index indicates the compound's preference for inhibiting COX-2 over COX-1.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and consistency in the evaluation of this compound analogs.
Carrageenan-Induced Paw Edema in Rats (In Vivo)
This protocol outlines the procedure for assessing the acute anti-inflammatory activity of the test compounds.
Materials:
-
Male Wistar rats (180-220 g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test compounds (this compound analogs)
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals for 12 hours before the experiment with free access to water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Group III-V: Test compounds at different doses (e.g., 50, 100 mg/kg)
-
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, reference drug, or test compounds orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection using the plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula mentioned previously.
In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol describes a method to determine the direct inhibitory effect of the test compounds on COX-2 activity.
Materials:
-
Human recombinant COX-2 enzyme
-
COX-2 Assay Kit (containing assay buffer, heme, arachidonic acid, and a fluorescent probe)
-
Test compounds (this compound analogs)
-
Reference COX-2 inhibitor (e.g., Celecoxib)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions of the COX-2 assay kit. Dissolve test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO).
-
Assay Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Heme
-
COX-2 enzyme
-
Test compound at various concentrations or reference inhibitor.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
Data Analysis: Determine the rate of the reaction from the linear phase of the kinetic read. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cytotoxicity Assay (MTT Assay) on RAW 264.7 Macrophages
This protocol is for assessing the viability of RAW 264.7 macrophage cells after treatment with the test compounds.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
Test compounds (this compound analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for another 24 or 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Visualizations
The following diagrams illustrate the key signaling pathway involved in inflammation and a general workflow for screening anti-inflammatory compounds.
Caption: NF-κB signaling pathway activation by LPS.
Caption: General workflow for screening anti-inflammatory compounds.
References
- 1. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbcp.com [ijbcp.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
Application of N-Cyclohexylbenzamide in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of N-cyclohexylbenzamide and its derivatives in the synthesis of bioactive molecules. It includes detailed experimental protocols, quantitative data from structure-activity relationship (SAR) studies, and visualizations of relevant signaling pathways and experimental workflows to guide researchers in the fields of medicinal chemistry and drug development.
Introduction
This compound is a versatile scaffold in medicinal chemistry, serving as a key building block for the development of a wide range of bioactive compounds. The presence of the benzamide (B126) core and the lipophilic cyclohexyl group allows for diverse chemical modifications to modulate the pharmacological properties of the resulting molecules. Derivatives of this compound have shown significant potential in various therapeutic areas, including oncology, inflammation, and infectious diseases. This document will explore specific applications and provide practical guidance for the synthesis and evaluation of these promising compounds.
Data Presentation: Biological Activities of this compound Derivatives
The following table summarizes the quantitative data for various this compound derivatives, highlighting their potential as therapeutic agents.
| Compound Class | Target/Activity | Quantitative Data (IC₅₀/EC₅₀) | Reference Compound | Reference IC₅₀/EC₅₀ |
| Imidazole-based N-phenylbenzamide derivatives | Anticancer (A549, HeLa, MCF-7 cell lines) | 7.5 - 11.1 µM | Doxorubicin | Not specified |
| Hydantoin cyclohexyl sulfonamide derivatives | Antifungal (Botrytis cinerea) | EC₅₀: 4.80 µg/mL | Iprodione | Not specified |
| Hydantoin cyclohexyl sulfonamide derivatives | Antifungal (Sclerotinia sclerotiorum) | EC₅₀: 1.44 µg/mL | Iprodione | 1.39 µg/mL |
| Hydantoin cyclohexyl sulfonamide derivatives | Antibacterial (Erwinia carotorora) | EC₅₀: 2.65 - 4.29 µg/mL | Streptomycin sulfate (B86663) | 5.96 µg/mL |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and their subsequent biological evaluation.
Protocol 1: General Synthesis of N-Aryl-Cyclohexylbenzamide Derivatives
This protocol describes a general method for the synthesis of N-aryl-cyclohexylbenzamide derivatives, which can be adapted for the generation of a library of analogs for SAR studies.
Materials:
-
Substituted benzoic acid (1.0 eq)
-
Cyclohexylamine (B46788) (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297) for chromatography
Procedure:
-
To a solution of the substituted benzoic acid (1.0 eq) in anhydrous DCM, add cyclohexylamine (1.1 eq) and DMAP (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Characterize the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol outlines the procedure for evaluating the cytotoxic effects of synthesized this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the growth medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below to facilitate a better understanding of the molecular targets and research methodologies.
Caption: Workflow for Synthesis and Evaluation of this compound Derivatives.
Caption: Potential Inhibition of the NF-κB Signaling Pathway by this compound Derivatives.[1]
Caption: Hypothetical Interruption of S100A1-RAGE Signaling by a Bioactive Molecule.
References
Application Notes and Protocols for N-Cyclohexylbenzamide as a Reagent in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-cyclohexylbenzamide and its derivatives as key reagents in multi-step organic synthesis, with a focus on the construction of medicinally relevant heterocyclic scaffolds. The primary application highlighted is the synthesis of phenanthridinones via a palladium-catalyzed intramolecular C-H activation/arylation strategy.
Introduction
This compound is an organic compound featuring a benzamide (B126) core with a cyclohexyl group attached to the nitrogen atom.[1] While it serves as a versatile building block in various chemical transformations, its derivatives are particularly valuable as precursors in multi-step synthetic sequences. A prominent application involves their use in palladium-catalyzed C-H functionalization reactions, where the amide group can act as a directing group to facilitate regioselective bond formation.[2] This methodology is instrumental in the synthesis of complex molecules, including phenanthridinones, which are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them attractive targets in drug discovery.[2][3]
This document provides detailed protocols for a representative multi-step synthesis of a phenanthridinone derivative starting from a substituted this compound precursor.
Experimental Protocols
This section outlines a two-step procedure for the synthesis of a phenanthridinone derivative. The first step involves the synthesis of an ortho-brominated this compound, which then undergoes an intramolecular palladium-catalyzed C-H arylation to yield the final phenanthridinone product.
Step 1: Synthesis of 2-Bromo-N-cyclohexylbenzamide
This protocol describes the amidation of 2-bromobenzoic acid with cyclohexylamine (B46788) to produce the key precursor for the subsequent cyclization reaction.
-
Materials:
-
2-Bromobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Cyclohexylamine
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
-
Procedure:
-
To a solution of 2-bromobenzoic acid (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude 2-bromobenzoyl chloride in fresh dichloromethane (CH₂Cl₂).
-
In a separate flask, dissolve cyclohexylamine (1.1 eq) and triethylamine (1.5 eq) in dichloromethane (CH₂Cl₂).
-
Slowly add the solution of 2-bromobenzoyl chloride to the cyclohexylamine solution at 0 °C with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-bromo-N-cyclohexylbenzamide.
-
Step 2: Palladium-Catalyzed Intramolecular Synthesis of N-Cyclohexylphenanthridin-6(5H)-one
This protocol details the intramolecular C-H arylation of 2-bromo-N-cyclohexylbenzamide to form the phenanthridinone ring system.
-
Materials:
-
2-Bromo-N-cyclohexylbenzamide (from Step 1)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or Toluene
-
Schlenk tube or sealed reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In a Schlenk tube, combine 2-bromo-N-cyclohexylbenzamide (1.0 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous DMF via syringe.
-
Seal the tube and heat the reaction mixture to 120-140 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-cyclohexylphenanthridin-6(5H)-one.
-
Data Presentation
The following table summarizes representative quantitative data for the palladium-catalyzed synthesis of various phenanthridinone derivatives from substituted N-arylbenzamides, demonstrating the versatility of this methodology.
| Entry | Substrate (N-Aryl Group) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMF | 140 | 24 | 85 |
| 2 | 4-Methoxyphenyl | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Cs₂CO₃ | Toluene | 120 | 18 | 92 |
| 3 | 3-Chlorophenyl | PdCl₂(dppf) (3) | - | K₃PO₄ | Dioxane | 110 | 24 | 78 |
| 4 | Naphthyl | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | Toluene | 130 | 16 | 88 |
| 5 | Cyclohexyl (representative) | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMF | 130 | 20 | 82 (expected) |
Visualizations
Experimental Workflow for Phenanthridinone Synthesis
References
Development of Enzyme Inhibitors from N-Cyclohexylbenzamide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of enzyme inhibitors based on the N-Cyclohexylbenzamide scaffold. This class of compounds has shown promise in modulating the activity of key enzymes implicated in various disease states. These notes are intended to serve as a comprehensive resource for researchers in medicinal chemistry, pharmacology, and drug discovery.
Introduction
This compound derivatives constitute a versatile structural scaffold for the design of potent and selective enzyme inhibitors. The core structure, consisting of a central benzamide (B126) linkage with a cyclohexyl moiety on the nitrogen atom, allows for systematic chemical modifications to explore structure-activity relationships (SAR) and optimize inhibitory activity against various enzyme targets. This document focuses on two such enzyme targets: 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and Tyrosinase, showcasing the potential of this chemical class in different therapeutic areas.
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically achieved through the amidation of a substituted benzoic acid with cyclohexylamine (B46788). A general synthetic scheme is outlined below.
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocol: General Amidation Procedure[1]
This protocol describes a general method for the synthesis of this compound derivatives.
Materials:
-
Substituted benzoic acid (1.0 eq)
-
Cyclohexylamine (1.2 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.5 eq)
-
N-Hydroxybenzotriazole (HOBt) (1.5 eq)
-
Dichloromethane (CH2Cl2)
-
0.5 N Sodium hydroxide (B78521) (NaOH) solution
-
10% Hydrochloric acid (HCl) solution
-
Brine
-
Anhydrous Magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether and Ethyl acetate (B1210297)
Procedure:
-
Dissolve the substituted benzoic acid (1.0 eq) in dichloromethane.
-
Add DIC (1.5 eq) and HOBt (1.5 eq) to the solution.
-
Stir the resulting mixture for 30 minutes at room temperature.
-
Add cyclohexylamine (1.2 eq) to the reaction mixture.
-
Stir the reaction for approximately 12 hours at room temperature.
-
Quench the reaction by adding 0.5 N NaOH solution.
-
Separate the organic layer and wash it successively with 10% HCl solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield the desired this compound derivative.
Target Enzyme 1: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
11β-HSD1 is a key enzyme in the prereceptor regulation of glucocorticoid action, catalyzing the conversion of inactive cortisone (B1669442) to active cortisol.[1][2] Its inhibition is a promising therapeutic strategy for metabolic syndrome and type 2 diabetes.[3][4][5] Disubstituted cyclohexylbenzamide derivatives have been identified as potent inhibitors of 11β-HSD1.[1][6]
Signaling Pathway
Inhibition of 11β-HSD1 in adipocytes can mitigate insulin (B600854) resistance by preventing the activation of the JNK signaling pathway.[6]
Caption: Inhibition of 11β-HSD1 by this compound derivatives.
Data Presentation: 11β-HSD1 Inhibition
The following table summarizes the inhibitory activity of representative 4,4-disubstituted cyclohexylbenzamide derivatives against 11β-HSD1.
| Compound ID | R1 Group | R2 Group | 11β-HSD1 IC50 (nM) | Selectivity vs. 11β-HSD2 |
| AMG 456 | Aryl | Sulfonyl | 0.5 - 0.9 | >10,000-fold |
| AM-6949 | Heteroaryl | Amide | 0.5 - 0.9 | >10,000-fold |
| AM-7715 | Aryl | Ether | 0.5 - 0.9 | >10,000-fold |
| Note: Specific IC50 values are as reported in the cited literature. This table presents a range for illustrative purposes.[7] |
Experimental Protocol: 11β-HSD1 Inhibition Assay (Cell-Based)
This protocol is adapted for a cell-based assay to determine the potency of this compound derivatives against 11β-HSD1.
Materials:
-
HEK293 cells stably expressing human 11β-HSD1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Cortisone
-
NADPH
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Cortisol ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed HEK293-h11β-HSD1 cells in a 96-well plate and culture overnight.
-
Prepare serial dilutions of the test compounds in the assay medium.
-
Remove the culture medium from the cells and add the medium containing the test compounds.
-
Pre-incubate for 30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding cortisone and NADPH to each well.
-
Incubate for 4-6 hours at 37°C.
-
Collect the supernatant from each well.
-
Quantify the amount of cortisol produced using a cortisol ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Target Enzyme 2: Tyrosinase
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders and for cosmetic applications.[8] Certain N-cyclohexyl-containing compounds have demonstrated potent tyrosinase inhibitory activity.[3]
Data Presentation: Tyrosinase Inhibition
The table below presents the IC50 values of (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogs against mushroom tyrosinase.
| Compound ID | Substitution on Benzylidene | Tyrosinase IC50 (µM) |
| Analog 1 | 4-hydroxy | 65.39 ± 7.82 |
| Analog 2 | 3,4-dihydroxy | 5.21 ± 0.86 |
| Analog 3 | 2,4-dihydroxy | 1.03 ± 0.14 |
| Kojic Acid | (Reference) | 25.26 ± 1.10 |
| Data is presented as mean ± SD.[8] |
Experimental Protocol: Tyrosinase Inhibition Assay (Spectrophotometric)[10]
This protocol describes a spectrophotometric assay to measure the inhibition of tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate (B84403) buffer (pH 6.8)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, the test compound solution at various concentrations, and the tyrosinase solution to each well.
-
Include a positive control (no inhibitor) and a blank (no enzyme).
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm (for dopachrome (B613829) formation) at time zero and then monitor the change in absorbance over a period of 10-20 minutes at regular intervals.
-
Calculate the initial reaction rate for each inhibitor concentration.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [ (Ratecontrol - Rateinhibitor) / Ratecontrol ] * 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the development and evaluation of this compound derivatives as enzyme inhibitors.
Caption: Experimental workflow for inhibitor development.
Conclusion
This compound derivatives represent a promising class of compounds for the development of novel enzyme inhibitors. The synthetic accessibility and the possibility for diverse substitutions on both the benzoyl and cyclohexyl moieties provide a rich chemical space for optimization. The demonstrated potent inhibition of 11β-HSD1 and the activity of related structures against tyrosinase highlight the potential of this scaffold in addressing metabolic disorders and dermatological conditions. The protocols and data presented herein offer a foundational guide for researchers to further explore the therapeutic potential of this compound derivatives.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 11β-Hydroxysteroid Dehydrogenase Type 1(11β-HSD1) mediates insulin resistance through JNK activation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and Synthesis of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues as Anti-Tyrosinase and Antioxidant Compounds: In Vitro and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
N-Cyclohexylbenzamide: Application Notes and Protocols for Therapeutic Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyclohexylbenzamide is a synthetic compound characterized by a benzamide (B126) core with a cyclohexyl group attached to the nitrogen atom. While research directly investigating the therapeutic applications of this compound is limited, its structural motifs are present in a variety of biologically active molecules. This document provides a comprehensive overview of the potential therapeutic avenues for this compound based on available data for the compound and its close derivatives. It includes detailed experimental protocols and data for structurally related compounds to serve as a foundational guide for future research and development.
The primary hypothesized mechanisms of action for this compound and its derivatives include the inhibition of NADPH oxidase, leading to a reduction of reactive oxygen species (ROS), and the stimulation of gastrointestinal motility. Furthermore, derivatives of this compound have been investigated for their potential as anticancer agents.
Synthesis of this compound
A common method for the synthesis of this compound is the reaction of benzoyl chloride with cyclohexylamine.
Potential Therapeutic Applications and Mechanisms of Action
Inhibition of NADPH Oxidase and Reduction of Reactive Oxygen Species (ROS)
It has been postulated that this compound may act as an inhibitor of NADPH oxidase, an enzyme responsible for the production of superoxide (B77818) and other reactive oxygen species (ROS).[1][2] Overproduction of ROS is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. By inhibiting NADPH oxidase, this compound could potentially mitigate oxidative stress and its damaging effects.
Gastrointestinal Motility Stimulation
Derivatives of this compound have been patented as potent stimulants of gastrointestinal motor function.[3][4][5][6][7][8][9][10][11] Prokinetic agents are used to treat disorders such as gastroparesis, gastroesophageal reflux disease (GERD), and constipation. The mechanism of action for many benzamide prokinetics involves interaction with serotonin (B10506) (5-HT) receptors in the enteric nervous system, leading to enhanced acetylcholine (B1216132) release and subsequent smooth muscle contraction.
References
- 1. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prokinetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prokinetics in the Management of Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Antacids, Gastrointestinal Prokinetics, and Proton Pump Inhibitors | Anesthesia Key [aneskey.com]
- 7. Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of pharmacological agents on gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gastrointestinal prokinetic benzamides: the pharmacology underlying stimulation of motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gastrointestinal motility stimulating drugs and 5-HT receptors on myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Basic and clinical pharmacology of new motility promoting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing N-Cyclohexylbenzamide as a Molecular Probe for DNA Interactions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are a hypothetical framework for the investigation of N-Cyclohexylbenzamide as a molecular probe for DNA interactions. As of the latest literature review, there is limited specific data on the use of this compound for this particular application. The protocols provided are adapted from established methods for characterizing DNA-interacting small molecules and should be considered as a starting point for research.
Introduction
This compound is a synthetic compound characterized by a benzamide (B126) group attached to a cyclohexyl ring.[1][2] Its structure, possessing both hydrophobic and potential hydrogen-bonding moieties, suggests the possibility of interaction with biological macromolecules, including DNA. Small molecules that interact with DNA are valuable tools in molecular biology and drug discovery, serving as probes for DNA structure and function, and as potential therapeutic agents.[3][4] This document outlines a hypothetical approach to explore the potential of this compound as a DNA molecular probe.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of benzoyl chloride with cyclohexylamine (B46788).[5] In a typical procedure, cyclohexylamine is dissolved in a suitable solvent like benzene, and benzoyl chloride is added slowly while stirring. The reaction mixture is then made alkaline, and the resulting product is filtered and can be purified by recrystallization.[5]
Hypothetical Quantitative Data Summary
The following tables present hypothetical data that would be crucial for characterizing the interaction of this compound with DNA. These values are for illustrative purposes and would need to be determined experimentally.
Table 1: Hypothetical DNA Binding Affinity of this compound
| Parameter | Value | Method |
| Binding Constant (Kb) | 1.5 x 105 M-1 | UV-Visible Spectroscopy |
| Dissociation Constant (Kd) | 6.7 µM | Fluorescence Anisotropy |
| Gibbs Free Energy (ΔG) | -7.2 kcal/mol | Isothermal Titration Calorimetry |
Table 2: Hypothetical Cytotoxicity Data of this compound
| Cell Line | IC50 (µM) | Assay |
| HeLa (Cervical Cancer) | 25.3 | MTT Assay |
| MCF-7 (Breast Cancer) | 38.1 | MTT Assay |
| HEK293 (Normal Kidney) | > 100 | MTT Assay |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the potential of this compound as a DNA probe.
DNA Binding Assays
This method is used to determine the binding constant of a small molecule to DNA by observing changes in the absorption spectrum upon their interaction.
Materials:
-
This compound stock solution (in DMSO or ethanol)
-
Calf Thymus DNA (CT-DNA) stock solution in Tris-HCl buffer
-
Tris-HCl buffer (pH 7.4)
-
Quartz cuvettes
-
UV-Visible Spectrophotometer
Protocol:
-
Prepare a series of solutions with a fixed concentration of this compound and varying concentrations of CT-DNA in Tris-HCl buffer.
-
Incubate the solutions at room temperature for 30 minutes to allow for binding equilibrium to be reached.
-
Measure the UV-Visible absorption spectra of each solution from 200 to 400 nm.
-
Record the changes in absorbance at the wavelength of maximum absorption for this compound.
-
Calculate the binding constant (Kb) using the Wolfe-Shimer equation or by plotting the data according to the Scatchard equation.
Fluorescence spectroscopy can be used to study the binding of a fluorescent molecule to DNA. If this compound is not intrinsically fluorescent, a competitive binding assay with a known fluorescent DNA intercalator (e.g., ethidium (B1194527) bromide) can be performed.
Materials:
-
This compound stock solution
-
CT-DNA stock solution
-
Ethidium Bromide (EB) stock solution
-
Tris-HCl buffer (pH 7.4)
-
Fluorometer
Protocol:
-
Prepare a solution of CT-DNA and ethidium bromide in Tris-HCl buffer.
-
Measure the initial fluorescence intensity of the DNA-EB complex.
-
Titrate this solution with increasing concentrations of this compound.
-
After each addition, incubate for 5 minutes and then record the fluorescence emission spectrum.
-
A decrease in fluorescence intensity indicates that this compound is displacing EB from the DNA, suggesting a competitive binding mode.
-
The binding affinity can be estimated using the Stern-Volmer equation.
Cellular Imaging with Fluorescence Microscopy
To visualize the interaction of this compound with DNA in a cellular context, a fluorescent derivative of the compound would be required. Assuming such a derivative is synthesized, the following protocol can be used.
Materials:
-
Fluorescently-labeled this compound
-
HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (B43269) (for fixation)
-
DAPI (nuclear counterstain)
-
Fluorescence microscope
Protocol:
-
Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the fluorescent this compound derivative for a specified time (e.g., 24 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for the fluorescent label and DAPI. Co-localization of the compound's fluorescence with the DAPI signal would suggest nuclear and potentially DNA localization.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential therapeutic compounds.[6]
Materials:
-
This compound
-
HeLa cells (or other cancer cell lines) and a normal cell line (e.g., HEK293)
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound for 48 or 72 hours. Include untreated cells as a control.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: Hypothetical workflow for this compound evaluation.
Caption: Hypothetical DNA damage response pathway.
References
- 1. CAS 1759-68-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C13H17NO | CID 15657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. allresearchjournal.com [allresearchjournal.com]
- 4. Computational and Experimental Binding Mechanism of DNA-drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Study of DNA Interaction and Cytotoxicity Activity of Oxidovanadium(V) Complexes with ONO Donor Schiff Base Ligands [mdpi.com]
N-Cyclohexylbenzamide: A Versatile Scaffold for the Synthesis of Novel Crop Protection Compounds
Application Note & Protocols
Introduction
N-Cyclohexylbenzamide is a chemical compound belonging to the benzamide (B126) class, characterized by a benzene (B151609) ring and a carboxylic acid amide functional group, with a cyclohexyl substituent on the amide nitrogen. While not a commercial crop protection product itself, its structural motifs are present in a variety of biologically active molecules, including fungicides, herbicides, and insecticides. This makes this compound a valuable building block and scaffold for the synthesis of novel agrochemicals. Its utility lies in the potential for chemical modifications on both the benzoyl and cyclohexyl rings, allowing for the fine-tuning of physicochemical properties and biological activity. This document provides detailed protocols for the synthesis of this compound and explores its potential applications in the development of new crop protection agents, supported by data on structurally related compounds.
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods. Two common laboratory-scale protocols are detailed below.
Protocol 1: From Benzoyl Chloride and Cyclohexylamine (B46788)
This is a standard and efficient method for amide bond formation.
Experimental Protocol:
-
To a solution of cyclohexylamine (1.1 equivalents) and a base such as triethylamine (B128534) or pyridine (B92270) (1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) cooled in an ice bath (0 °C), add benzoyl chloride (1.0 equivalent) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or column chromatography on silica (B1680970) gel to yield this compound as a white solid.
dot
Caption: Workflow for the synthesis of this compound from benzoyl chloride.
Protocol 2: From Benzoic Acid and Cyclohexylamine using a Coupling Agent
This method avoids the use of acyl chlorides and is suitable for a broader range of substrates.
Experimental Protocol:
-
To a solution of benzoic acid (1.0 equivalent), cyclohexylamine (1.1 equivalents), and a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, N,N-dimethylformamide), add a catalytic amount of a coupling additive like 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
-
If using EDC, the reaction mixture is typically subjected to an aqueous workup as described in Protocol 1.
-
The crude product is then purified by recrystallization or column chromatography.
dot
Caption: Synthesis of this compound using a coupling agent.
Application in Crop Protection Synthesis: A Prospective View
While direct synthesis of commercial agrochemicals from this compound is not prominently documented, its structure suggests it is a viable starting point for creating novel active ingredients. The benzamide moiety is a known pharmacophore in many successful fungicides, particularly succinate (B1194679) dehydrogenase inhibitors (SDHIs). The cyclohexyl group can impart favorable properties such as increased lipophilicity, which can enhance cell membrane penetration and systemic movement within the plant.
Below is a hypothetical synthetic pathway illustrating how this compound could be elaborated into a potential fungicide candidate, drawing inspiration from the structures of known SDHI fungicides.
dot
Caption: A prospective synthetic pathway for a fungicide candidate from this compound.
Biological Activity of Structurally Related Compounds
The rationale for exploring this compound derivatives in crop protection is supported by the demonstrated activity of analogous compounds. The following tables summarize the biological activities of various benzamide and cyclohexyl-containing compounds against common agricultural pests and pathogens.
Fungicidal Activity of Benzamide and Cyclohexyl Derivatives
| Compound Class | Target Pathogen | Activity Metric | Value | Reference |
| Hydantoin (B18101) Cyclohexyl Sulfonamide | Botrytis cinerea | EC₅₀ | 4.80 µg/mL | [1] |
| Hydantoin Cyclohexyl Sulfonamide | Sclerotinia sclerotiorum | EC₅₀ | 1.44 µg/mL | [1] |
| Benzamidine derivatives | Colletotrichum lagenarium | Control Efficacy (300 µg/mL) | 61-65% | [2] |
| Benzamidine derivatives | Botrytis cinerea | Control Efficacy (300 µg/mL) | Fairly potent | [2] |
| N-phenylbenzamide derivatives | Botrytis cinerea | Inhibition Rate (50 µg/mL) | up to 98.5% | |
| N-phenylbenzamide derivatives | Phomopsis sp. | Inhibition Rate (50 µg/mL) | up to 92.0% |
Insecticidal Activity of Benzamide Derivatives
| Compound Class | Target Pest | Activity Metric | Value | Reference |
| N-phenylbenzamide derivatives | Mythimna separata | Mortality (500 µg/mL) | up to 90.0% | |
| 2-phenylpyridine derivatives with N-phenylbenzamide | Mythimna separata | Mortality (500 mg/L) | 100% | |
| Anthranilic Diamide derivatives | Mythimna separata | Mortality (0.8 mg/L) | 80% |
Herbicidal Activity of Benzamide Derivatives
| Compound Class | Target Weed | Activity | Reference |
| N-benzylbenzamide compounds | General weeds | Pigment synthesis inhibitor |
Conclusion
This compound presents itself as a promising and versatile starting material for the synthesis of new crop protection agents. Although direct applications are not yet widely established in commercial products, the potent fungicidal, insecticidal, and herbicidal activities of structurally related benzamides and cyclohexyl derivatives provide a strong rationale for its use in discovery and development programs. The synthetic protocols provided herein are robust and adaptable, offering a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this compound and its derivatives in addressing the ongoing challenges of pest and disease management in agriculture.
References
- 1. Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Introduction to Bioisosteric Replacement and Scaffold Hopping in Crop Protection Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of N-Cyclohexylbenzamide Derivative Libraries
Introduction
N-Cyclohexylbenzamide derivatives represent a versatile class of small molecules with demonstrated potential across various therapeutic areas. Research has highlighted their activity as stimulants of gastrointestinal motor function and as potent inhibitors of enzymes like 11β-HSD1.[1][2][3][4] The core scaffold, consisting of a benzamide (B126) linked to a cyclohexyl group, provides a robust platform for chemical modification, allowing for the generation of large, diverse compound libraries.[5] High-throughput screening (HTS) is an essential methodology in drug discovery that enables the rapid evaluation of these extensive libraries to identify compounds with desired biological activity.[6][7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting HTS campaigns for this compound derivative libraries. Included are detailed experimental protocols, data presentation guidelines, and workflow visualizations to facilitate the discovery of novel therapeutic agents.
High-Throughput Screening Workflow
The HTS process is a multi-step procedure designed to efficiently identify and validate "hit" compounds from large libraries.[7][9] The workflow begins with assay development and culminates in the identification of confirmed hits for further lead optimization. A typical HTS campaign involves primary screening of the entire library at a single concentration, followed by dose-response studies on initial hits, and subsequent secondary or orthogonal assays to confirm activity and rule out artifacts.[10]
Application Notes: Potential Therapeutic Targets
This compound derivatives have shown promise in several areas:
-
Gastrointestinal Motility: Certain derivatives are potent stimulants of gastrointestinal motor function, suggesting applications in treating disorders like gastroparesis or constipation.[2][4]
-
Enzyme Inhibition: This class of compounds has been optimized as inhibitors of 11β-HSD1, an enzyme implicated in metabolic syndrome and diabetes.[3]
-
Anticancer Activity: While not extensively documented for this specific class, the broader benzamide group is known to include potent inhibitors of Poly (ADP-ribose) polymerase (PARP), a key target in cancer therapy.[11] A screening campaign could therefore explore the anticancer potential of a given library.
Experimental Protocols
A tiered screening approach is recommended, starting with a general cytotoxicity assay to establish appropriate concentration ranges, followed by specific target-based or cell-based assays.[11]
Protocol 1: Primary Cytotoxicity Screening (MTT Assay)
This initial screen determines the concentration at which the compounds exhibit general toxicity, ensuring that any effects observed in subsequent assays are not simply due to cell death.[11]
1. Materials and Reagents:
- Human cancer cell lines (e.g., HeLa, SH-SY5Y).[1][11]
- Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11]
- This compound derivative library dissolved in DMSO.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
- 384-well clear-bottom cell culture plates.
2. Procedure:
- Cell Seeding: Seed cells into a 384-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1]
- Compound Addition: Prepare serial dilutions of the library compounds. Using an automated liquid handler, add the compounds to the wells to achieve final concentrations typically ranging from 0.1 µM to 100 µM.[11] Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.[9]
- Incubation: Incubate the plates for 48-72 hours.
- MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
- Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
- Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
- Normalize the data using vehicle (DMSO) controls (0% effect) and a positive control for cell death (100% effect).
- Calculate the concentration that reduces cell viability by 50% (CC50) for each compound.
| Compound ID | Cell Line | CC50 (µM) |
| NCBA-001 | HeLa | > 100 |
| NCBA-002 | HeLa | 45.2 |
| NCBA-003 | HeLa | > 100 |
| NCBA-001 | SH-SY5Y | 89.7 |
| NCBA-002 | SH-SY5Y | 38.5 |
| NCBA-003 | SH-SY5Y | > 100 |
| Table 1: Example cytotoxicity data for a subset of this compound derivatives. |
Protocol 2: Target-Based Enzyme Inhibition Assay (TR-FRET)
This protocol describes a generic biochemical assay to identify inhibitors of a specific enzyme (e.g., a kinase or PARP) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a common HTS method.[6]
1. Materials and Reagents:
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).[6]
- Recombinant target enzyme.
- Substrate (e.g., a biotinylated peptide).
- Cofactor (e.g., ATP for kinases, NAD+ for PARP).[6][11]
- Europium-labeled antibody (donor fluorophore, e.g., anti-phospho-specific antibody for a kinase assay).
- Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore).
- Known inhibitor (positive control).
- 384-well low-volume black plates.
2. Procedure:
- Reagent Preparation: Prepare solutions of the enzyme, substrate, and co-factor in the assay buffer at optimal concentrations.[6]
- Compound Dispensing: Using an acoustic dispenser, transfer ~50 nL of library compounds and controls to the assay plate.[6]
- Enzyme Addition: Add the target enzyme solution to all wells and incubate for 15-30 minutes to allow for compound binding.
- Reaction Initiation: Add the substrate/cofactor solution to initiate the enzymatic reaction. Incubate for a defined period (e.g., 60 minutes).
- Detection: Add a "stop/detection" mix containing the Europium-labeled antibody and Streptavidin-APC. Incubate for 60 minutes to allow for detection reagent binding.[6]
- Data Acquisition: Read the plate on a TR-FRET capable microplate reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
3. Data Analysis:
- Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
- Normalize the data to positive (known inhibitor) and negative (DMSO) controls.
- Identify "hits" as compounds that produce signal inhibition above a defined threshold (e.g., >50% inhibition).
- For confirmed hits, generate dose-response curves to determine the IC50 value (the concentration that inhibits 50% of the enzyme's activity).[10]
| Compound ID | Target Enzyme | Assay Type | IC50 (nM) | Selectivity vs. Kinase B |
| NCBA-001 | Kinase A | TR-FRET | 85 | >100-fold |
| NCBA-007 | Kinase A | TR-FRET | 1,200 | 5-fold |
| NCBA-015 | Kinase A | TR-FRET | >10,000 | - |
| Staurosporine | Kinase A | TR-FRET | 6 | Non-selective |
| Table 2: Example data from a primary screen and selectivity follow-up for this compound derivatives against a target kinase. |
Visualizing Cellular Mechanisms and Synthesis
Understanding the context of the biological target and the synthesis of the screened compounds is crucial for a successful drug discovery project.
Hypothetical Signaling Pathway
Many this compound derivatives may be developed to target protein kinases, which are critical nodes in cellular signaling pathways that are often dysregulated in diseases like cancer.
General Synthesis Workflow
The synthesis of this compound derivatives is often achieved through the coupling of a substituted benzoic acid with cyclohexylamine.[1] This straightforward reaction is amenable to library synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0507672B1 - N-cyclohexyl benzamides derivatives, preparations and therapeutic applications thereof - Google Patents [patents.google.com]
- 3. Optimization of novel di-substituted cyclohexylbenzamide derivatives as potent 11 beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GR3024575T3 - N-cyclohexyl benzamides derivatives, preparations and therapeutic applications thereof - Google Patents [patents.google.com]
- 5. CAS 1759-68-8: this compound | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 10. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: N-Cyclohexylbenzamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of N-Cyclohexylbenzamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the Schotten-Baumann reaction.[1][2][3] This reaction involves the acylation of cyclohexylamine (B46788) with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[2][3]
Q2: My Schotten-Baumann reaction is resulting in a low yield. What are the common causes?
A2: Low yields in the Schotten-Baumann reaction for this compound synthesis can stem from several factors:
-
Hydrolysis of Benzoyl Chloride: If benzoyl chloride is exposed to the aqueous base for too long or without vigorous stirring, it can hydrolyze to benzoic acid, which will not react with the cyclohexylamine.[4]
-
Protonation of Cyclohexylamine: The reaction generates hydrochloric acid. If the base is not sufficient or isn't effectively neutralizing the acid, the starting amine (cyclohexylamine) can be protonated, rendering it non-nucleophilic and halting the reaction.[4]
-
Inadequate Mixing: In a two-phase system (e.g., an organic solvent and an aqueous base), vigorous stirring is critical to ensure the reactants in the organic phase come into contact with the base in the aqueous phase.[4]
-
Poor Reagent Quality: The presence of moisture in the starting materials can lead to the hydrolysis of benzoyl chloride.[4] It's recommended to use freshly distilled or purified reagents.[4]
Q3: What is the white precipitate that forms during the reaction?
A3: The white precipitate that forms during the synthesis of this compound is typically the product itself, which is a white to off-white solid.[5][6] this compound has low solubility in many common reaction solvents, causing it to precipitate out of the solution as it is formed.[6]
Q4: How can I purify the crude this compound product?
A4: The most common methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: This is a highly effective method for purifying solid compounds. A suitable solvent system, such as a mixture of methanol (B129727) and ethanol (B145695), can be used.[5] The crude product is dissolved in a minimum amount of the hot solvent and then allowed to cool slowly, causing the pure crystals to form.
-
Column Chromatography: For separating the product from more closely related impurities, silica (B1680970) gel column chromatography is a common and effective technique.[7] A solvent system of ethyl acetate (B1210297) in hexane (B92381) is often used as the eluent.[8]
Q5: What are common impurities in the final product?
A5: Common impurities can include unreacted starting materials like cyclohexylamine and benzoyl chloride, as well as byproducts such as benzoic acid from the hydrolysis of benzoyl chloride.[4][9]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Benzoyl Chloride | - Add the benzoyl chloride dropwise to the reaction mixture to minimize its contact time with the aqueous base before it reacts with the amine.[4] - Ensure vigorous stirring to promote the reaction between the amine and the acyl chloride over the hydrolysis side reaction.[4] |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material has been consumed.[10] - Allow the reaction to stir for a sufficient amount of time (e.g., 1-4 hours) after the addition of benzoyl chloride.[5][11] |
| Product Loss During Workup | - When performing an extraction, ensure the aqueous layer is extracted multiple times with the organic solvent to maximize product recovery. - During recrystallization, avoid using an excessive amount of solvent and cool the solution slowly to maximize crystal formation.[9] |
Issue 2: Product Purity Issues
| Potential Cause | Troubleshooting Steps |
| Presence of Starting Materials | - Ensure the reaction goes to completion by monitoring with TLC.[10] - During the workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted cyclohexylamine and with a dilute base (e.g., saturated sodium bicarbonate) to remove unreacted benzoyl chloride (as benzoic acid).[11] |
| "Oiling Out" During Recrystallization | - This occurs when the product separates as a liquid instead of solid crystals.[9] - Solution 1: Increase the volume of the recrystallization solvent.[9] - Solution 2: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[9] - Solution 3: Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.[9] - Solution 4: Add a seed crystal of the pure product to induce crystallization.[9] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction
This protocol is adapted from a standard procedure for the synthesis of this compound.[5]
Materials:
-
Cyclohexylamine
-
Benzoyl chloride
-
Benzene (B151609) (or a suitable alternative solvent like dichloromethane)
-
Pyridine (or another suitable base like 10% sodium hydroxide (B78521) solution)
-
Methanol
-
Ethanol
Procedure:
-
Dissolve 18 g of cyclohexylamine in 150 ml of benzene in a flask.
-
With stirring, slowly add 20 g of benzoyl chloride to the solution. Maintain the temperature below 40°C. White crystals should begin to form.
-
Continue stirring the mixture for one hour.
-
Make the mixture alkaline by adding pyridine.
-
Filter the product using suction filtration.
-
Recrystallize the crude product from a 1:1 mixture of methanol and ethanol to obtain pure white needles of this compound.
Expected Yield: Approximately 84%.[5]
Data Presentation
Table 1: Reactant and Product Information for Protocol 1
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount Used |
| Cyclohexylamine | C₆H₁₃N | 99.17 | 18 g |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 20 g |
| This compound | C₁₃H₁₇NO | 203.28 | Theoretical Yield: ~29 g |
Visualizations
References
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. grokipedia.com [grokipedia.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. CAS 1759-68-8: this compound | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: N-Cyclohexylbenzamide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of N-Cyclohexylbenzamide.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions. The primary synthetic route covered is the Schotten-Baumann reaction of benzoyl chloride with cyclohexylamine (B46788).
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Hydrolysis of Benzoyl Chloride: Benzoyl chloride can react with water present in the reaction mixture or be hydrolyzed due to inefficient mixing in a biphasic system, forming benzoic acid.[1][2] | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Maintain vigorous stirring to ensure proper mixing of the organic and aqueous phases.[1] - Add the benzoyl chloride slowly to the reaction mixture.[1] |
| Incomplete Reaction: The reaction may not have proceeded to completion. | - Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC).[3] - Consider a slight excess of one reactant (typically the less expensive one) to drive the reaction to completion. |
| Sub-optimal pH: The reaction requires a basic environment to neutralize the HCl generated.[4][5] | - Ensure the presence of a suitable base (e.g., sodium hydroxide, pyridine) in sufficient quantity to neutralize the hydrochloric acid byproduct.[5] - Monitor and maintain the pH of the aqueous phase in the basic range throughout the reaction. |
| Product Loss During Workup: The desired product may be lost during extraction or washing steps. | - Ensure the pH of the aqueous phase is basic before extraction to keep the product in the organic layer. - Minimize the volume of solvent used for washing the final product to reduce dissolution losses.[6] |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification | Cause | Prevention and Removal |
| Unreacted Cyclohexylamine | - Characteristic amine smell. - Can be detected by TLC, GC-MS, or NMR spectroscopy. | Incomplete reaction or incorrect stoichiometry. | - Prevention: Use a slight excess of benzoyl chloride or ensure adequate reaction time. - Removal: Wash the crude product with a dilute acid solution (e.g., 1M HCl) during workup. The protonated cyclohexylamine hydrochloride salt is water-soluble and will be removed in the aqueous layer. |
| Unreacted Benzoyl Chloride | - Acrid smell. - Reacts with moisture. | Incomplete reaction or incorrect stoichiometry. | - Prevention: Use a slight excess of cyclohexylamine. - Removal: Can be hydrolyzed to benzoic acid during a basic workup and subsequently removed. |
| Benzoic Acid | - Acidic impurity. - Can be detected by TLC (will show a different Rf value) and confirmed by a broad melting point of the final product.[7] | Hydrolysis of benzoyl chloride due to the presence of water or high temperatures.[6] | - Prevention: Follow the recommendations to prevent hydrolysis of benzoyl chloride (see "Low Yield"). - Removal: Wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate) during the workup. Benzoic acid will be converted to sodium benzoate, which is soluble in the aqueous layer.[6][7] |
| N,N-Dibenzoylcyclohexylamine (Diacylated Byproduct) | - Higher molecular weight impurity, may be less polar than the desired product on TLC. | Can form under forcing reaction conditions, such as high temperatures or the use of a large excess of benzoyl chloride.[6] | - Prevention: Control the reaction temperature carefully. Avoid using a large excess of benzoyl chloride.[6] - Removal: Purification by column chromatography or careful recrystallization may be necessary to separate it from the desired product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via the Schotten-Baumann reaction?
A1: The most common byproducts are unreacted starting materials (cyclohexylamine and benzoyl chloride), benzoic acid from the hydrolysis of benzoyl chloride, and potentially the diacylated product, N,N-dibenzoylcyclohexylamine.[6]
Q2: How can I monitor the progress of my this compound synthesis?
A2: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction.[3] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.
Q3: What is the best way to purify crude this compound?
A3: Recrystallization is a common and effective method for purifying the crude product.[8][9][10] Suitable solvents for recrystallization include ethanol (B145695), methanol, or mixtures of ethanol and water.[11] Column chromatography can also be used for purification, especially if there are byproducts with similar solubility to the desired product.[12]
Q4: My final product is an oil instead of a solid. What should I do?
A4: An oily product often indicates the presence of significant impurities that are depressing the melting point.[3] It could also be due to residual solvent. First, ensure all solvent has been removed under high vacuum. If it remains an oil, attempt to purify a small portion by column chromatography to see if a solid product can be obtained.[3] Analytical techniques like NMR or mass spectrometry can help identify the components of the oil.
Q5: How do I confirm the identity and purity of my synthesized this compound?
A5: A combination of analytical techniques is recommended:
-
Melting Point: A sharp melting point close to the literature value (around 147-149 °C) is a good indicator of purity.
-
Spectroscopy:
-
Chromatography:
Data Presentation
Table 1: Effect of Reaction Conditions on this compound Synthesis (Illustrative Data)
This table provides illustrative data on how varying reaction conditions can impact the yield and purity of this compound. Actual results may vary.
| Entry | Benzoyl Chloride (Equivalents) | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Major Byproduct(s) |
| 1 | 1.0 | Pyridine | 25 | 2 | 85 | 95 | Unreacted Starting Materials |
| 2 | 1.2 | Pyridine | 25 | 2 | 92 | 98 | Minimal |
| 3 | 1.0 | 10% NaOH | 25 | 2 | 88 | 96 | Benzoic Acid |
| 4 | 1.0 | 10% NaOH | 50 | 2 | 80 | 85 | Benzoic Acid, N,N-Dibenzoylcyclohexylamine |
| 5 | 1.5 | 10% NaOH | 25 | 2 | 90 | 90 | N,N-Dibenzoylcyclohexylamine |
| 6 | 1.0 | Pyridine | 25 | 0.5 | 65 | 80 | Unreacted Starting Materials |
Experimental Protocols
Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction
This protocol is a general guideline and may require optimization.
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexylamine (1.0 equivalent) in a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Add an aqueous solution of a base (e.g., 2 equivalents of 10% sodium hydroxide).
-
Cool the mixture in an ice bath.
-
Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess cyclohexylamine), saturated sodium bicarbonate solution (to remove benzoic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Mandatory Visualization
Caption: Common byproduct formation pathways in this compound synthesis.
Caption: A logical workflow for troubleshooting issues in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. kgroup.du.edu [kgroup.du.edu]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude N-Cyclohexylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude N-Cyclohexylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound synthesized via the Schotten-Baumann reaction?
The most common impurities are unreacted starting materials, namely cyclohexylamine (B46788) and benzoyl chloride. Benzoic acid may also be present due to the hydrolysis of benzoyl chloride.
Q2: What is the general appearance and solubility of pure this compound?
Pure this compound is typically a white to off-white solid. It has low solubility in water but is more soluble in organic solvents like ethanol (B145695) and acetone.[1]
Q3: Which purification techniques are most effective for this compound?
The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
Q4: How can I monitor the purity of this compound during the purification process?
Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of purification. High-performance liquid chromatography (HPLC) and melting point analysis can be used to assess the final purity of the isolated product.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product does not dissolve in the hot solvent. | - Insufficient solvent volume.- Inappropriate solvent choice. | - Gradually add more hot solvent until the product dissolves.- If a large volume of solvent is required, consider a different solvent or solvent system. Perform small-scale solubility tests to find a more suitable solvent. |
| Product "oils out" instead of forming crystals. | - The solution is supersaturated at a temperature above the melting point of the product.- High concentration of impurities depressing the melting point. | - Add more of the "good" solvent to the hot solution to decrease saturation.- Ensure a slow cooling rate. Insulate the flask to allow for gradual crystal formation.- If oiling persists, consider purifying the crude product by column chromatography before recrystallization. |
| Low recovery of purified crystals. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Crystals were washed with a solvent that was not cold. | - Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.- Always wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored. | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount as it can also adsorb the desired product. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the product from impurities. | - Inappropriate mobile phase polarity. | - Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the product.- A common mobile phase for this compound is a mixture of hexane (B92381) and ethyl acetate (B1210297). |
| Product elutes too quickly (high Rf). | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., hexane). |
| Product does not elute from the column (low Rf). | - The mobile phase is not polar enough. | - Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). |
| Cracked or channeled column bed. | - Improper packing of the stationary phase. | - Ensure the silica (B1680970) gel is packed as a uniform slurry and is not allowed to run dry. |
Quantitative Data
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₇NO |
| Molecular Weight | 203.28 g/mol |
| Melting Point (crude) | 142-144 °C |
| Melting Point (recrystallized) | 144-145 °C |
| Appearance | White to off-white solid[1] |
Table 2: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility at Room Temperature | Qualitative Solubility at Elevated Temperature |
| Water | Low[1] | Low |
| Methanol (B129727) | Sparingly Soluble | Soluble |
| Ethanol | Soluble[1] | Very Soluble |
| Acetone | Soluble[1] | Very Soluble |
| Ethyl Acetate | Soluble | Very Soluble |
| Dichloromethane (B109758) | Soluble | Very Soluble |
| Hexane | Sparingly Soluble | Sparingly Soluble |
Experimental Protocols
Recrystallization of this compound
This protocol is based on a reported procedure for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Methanol
-
Ethanol
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Prepare a 1:1 (v/v) mixture of methanol and ethanol.
-
Add a minimal amount of the hot methanol/ethanol mixture to the crude product to dissolve it completely with gentle heating and stirring.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to allow for the formation of crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Collect the white, needle-like crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol/ethanol mixture.
-
Dry the purified crystals in a vacuum oven. The expected yield is approximately 84%.
Column Chromatography of this compound
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate (EtOAc)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the column: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring an evenly packed stationary phase without any air bubbles.
-
Prepare the sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel.
-
Load the sample: Carefully add the prepared sample to the top of the silica gel bed.
-
Elution: Begin elution with a mobile phase of hexane:ethyl acetate (e.g., 85:15). The polarity can be gradually increased if necessary.
-
Collect fractions: Collect fractions in separate tubes.
-
Analyze fractions: Monitor the fractions by TLC to identify those containing the pure product.
-
Combine and evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: Decision workflow for selecting the appropriate purification method.
Caption: Troubleshooting flowchart for the recrystallization process.
References
Technical Support Center: Troubleshooting the Schotten-Baumann Reaction for Benzamide Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for overcoming low yields in the Schotten-Baumann synthesis of benzamides.
Frequently Asked Questions (FAQs)
Q1: What is the Schotten-Baumann reaction and why is it used for benzamide (B126) synthesis?
The Schotten-Baumann reaction is a method for synthesizing amides from amines and acid chlorides.[1] It is particularly effective for producing benzamides by reacting a primary or secondary amine with benzoyl chloride under basic conditions.[2] The reaction is typically performed in a two-phase system, consisting of an organic solvent for the reactants and an aqueous phase containing a base like sodium hydroxide (B78521) (NaOH).[2][3] The base is crucial as it neutralizes the hydrochloric acid (HCl) byproduct, which would otherwise protonate the amine and render it non-nucleophilic, thus stopping the reaction.[2][4]
Q2: What are the most common causes of low yield in a Schotten-Baumann reaction for benzamides?
Low yields can typically be attributed to several key factors:
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride can readily react with water to form benzoic acid, an undesired byproduct that reduces the amount of acylating agent available to form the desired benzamide.[1][2]
-
Protonation of the Amine: The HCl generated during the reaction can form a salt with the unreacted amine, decreasing the concentration of the nucleophile and diminishing the yield.[4] The presence of a base is meant to prevent this.[4]
-
Inadequate Mixing: In a biphasic system, vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, ensuring the reactants and the base can interact effectively.[2]
-
Side Reactions: Besides hydrolysis, other side reactions can occur, such as the formation of N,N-dibenzoylamine (over-acylation) if there's a high concentration of benzoyl chloride relative to the amine.[1]
-
Product Loss During Workup: Significant amounts of the product can be lost during extraction, filtration, and recrystallization steps.[1] Using too much solvent during recrystallization is a common reason for product loss.[1]
Q3: What is the role of the base in the Schotten-Baumann reaction?
The base serves two primary functions:
-
Acid Scavenger: It neutralizes the hydrochloric acid (HCl) that is produced as a byproduct. This prevents the protonation of the starting amine, which would make it unreactive.[2][5]
-
Driving Equilibrium: By neutralizing the acid, the base helps to drive the reaction to completion in favor of the amide product.[5]
In some cases, particularly with less reactive nucleophiles like phenols, the base can also help generate a more potent nucleophile (e.g., a phenoxide ion).[6]
Q4: Can I use other bases besides sodium hydroxide?
Yes, other bases can be used. Pyridine is a common alternative and can sometimes act as a superior catalyst, converting acyl chlorides into more powerful acylating agents.[5] Triethylamine is another organic base frequently used, especially in non-aqueous conditions.[7]
Troubleshooting Guide for Low Benzamide Yield
Issue 1: The final product yield is low, and the crude product is acidic.
-
Possible Cause: Your benzoyl chloride has likely hydrolyzed to benzoic acid. This is a very common byproduct, especially if moisture is present in the reagents or solvents.[1]
-
Troubleshooting Steps:
-
Confirm Presence of Benzoic Acid: Check the melting point of your product. A broad melting point range that is lower than the literature value for your target benzamide suggests the presence of impurities like benzoic acid.[1]
-
Purification: Wash the crude product with a saturated sodium bicarbonate solution. Benzoic acid will react to form sodium benzoate, which is water-soluble and will be removed into the aqueous layer, while the neutral benzamide remains in the organic phase.
-
Prevention for Future Reactions:
-
Ensure all glassware is thoroughly dried.
-
Use anhydrous solvents.
-
Use freshly distilled or high-purity benzoyl chloride.
-
Add the benzoyl chloride slowly to the reaction mixture to minimize its contact time with the aqueous phase before reacting with the amine.[2]
-
-
Issue 2: The reaction is sluggish or stalls before completion.
-
Possible Cause 1: Inefficient mixing in the biphasic system.[2]
-
Solution: Increase the stirring rate to ensure the formation of a fine emulsion. Mechanical stirring is often more effective than magnetic stirring for this purpose.
-
-
Possible Cause 2: Insufficient base or slow addition of base. The amine is being protonated by the generated HCl.[4]
-
Solution: Ensure at least one equivalent of base is used. For less reactive amines, a slight excess of base may be beneficial. The base should be present to neutralize the HCl as it is formed.
-
-
Possible Cause 3: The reaction temperature is too low.
Issue 3: An unexpected, high-melting-point, insoluble white solid is isolated alongside the product.
-
Possible Cause: This could be an over-acylation byproduct, such as N,N-dibenzoylamine, or benzoic anhydride.[1]
-
Troubleshooting Steps:
-
Characterize the Byproduct: Obtain a melting point and compare it to literature values for potential side products.
-
Adjust Stoichiometry: To prevent over-acylation, avoid using a large excess of benzoyl chloride. Consider using a slight excess of the amine to ensure the complete consumption of the acylating agent.[2]
-
Control Addition: Add the benzoyl chloride dropwise to the amine solution rather than the other way around. This maintains a low concentration of the acylating agent throughout the reaction.[7]
-
Data Presentation
Table 1: Common Reagents and Solvents in Schotten-Baumann Reactions
| Component | Examples | Purpose |
| Amine | Aniline (B41778), Benzylamine, Piperidine | Nucleophile |
| Acid Chloride | Benzoyl Chloride, Acetyl Chloride | Electrophile/Acylating Agent |
| Base | Sodium Hydroxide (aq), Pyridine, Triethylamine | Acid Scavenger |
| Organic Solvent | Dichloromethane (DCM), Diethyl Ether, Toluene | Dissolves amine and acid chloride |
| Aqueous Solvent | Water | Dissolves the inorganic base |
Table 2: Potential Byproducts and Their Properties
| Byproduct | Formation Cause | Melting Point (°C) | Removal Strategy |
| Benzoic Acid | Hydrolysis of benzoyl chloride | 122.4 °C | Wash with aq. NaHCO₃ |
| N,N-dibenzoylamine | Over-acylation of the amine | ~148 °C | Recrystallization, Chromatography |
| Amine Hydrochloride Salt | Reaction of amine with HCl | Variable | Neutralize with base |
Experimental Protocols
General Protocol for the Synthesis of Benzanilide from Aniline and Benzoyl Chloride
-
Setup: In a flask equipped with a magnetic stirrer, add aniline (e.g., 2.6 g, ~2.5 mL).[8]
-
Addition of Base: Add a 10% aqueous solution of sodium hydroxide (e.g., 25 mL).[8]
-
Addition of Acid Chloride: Cool the mixture in an ice bath. Slowly add benzoyl chloride (e.g., 4.3 g, ~3.5 mL) dropwise over 15-20 minutes with vigorous stirring.[7][8] The reaction is exothermic and slow addition helps control the temperature.[7]
-
Reaction: After the addition is complete, seal the flask and continue to stir vigorously at room temperature for 15-30 minutes.[8] The completion of the reaction can often be noted by the disappearance of the characteristic smell of benzoyl chloride.[8]
-
Workup:
-
Filter the precipitated crude product using a Buchner funnel.
-
Wash the solid multiple times with cold water to remove any remaining NaOH and water-soluble byproducts.
-
A subsequent wash with a dilute HCl solution can be performed to remove any unreacted aniline, followed by another water wash.
-
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain pure benzanilide.[8]
Visualizations
Caption: General experimental workflow for the Schotten-Baumann reaction.
Caption: Troubleshooting workflow for low benzamide yield.
Caption: Competing reaction pathways for benzoyl chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistnotes.com [chemistnotes.com]
Technical Support Center: Benzoylation of Secondary Amines
Welcome to the technical support center for the benzoylation of secondary amines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction when benzoyl chloride is mixed with a secondary amine?
The primary reaction is a nucleophilic acyl substitution, where the secondary amine attacks the electrophilic carbonyl carbon of the benzoyl chloride. This results in the formation of a tertiary benzamide (B126) and hydrochloric acid (HCl) as a byproduct. This reaction is often performed under Schotten-Baumann conditions.[1][2][3]
Q2: What are Schotten-Baumann conditions?
Schotten-Baumann conditions refer to conducting the acylation of an amine (or alcohol) using an acid chloride in the presence of a base, often in a two-phase solvent system (e.g., an organic solvent like dichloromethane (B109758) and water).[2][4] The base, typically aqueous sodium hydroxide (B78521) or an organic base like pyridine (B92270), neutralizes the HCl generated during the reaction.[1][4][5] This prevents the protonation of the unreacted amine, which would otherwise form an unreactive ammonium (B1175870) salt, and helps to drive the reaction to completion.[5]
Q3: What is the most common and significant side reaction?
The most significant side reaction is the hydrolysis of benzoyl chloride.[1] Benzoyl chloride reacts with water, especially under basic conditions or at elevated temperatures, to form benzoic acid.[6][7] This side reaction consumes the benzoylating agent, reduces the yield of the desired amide, and complicates product purification.
Q4: Can tertiary amines be used as a base in this reaction?
Yes, non-nucleophilic tertiary amines like triethylamine (B128534) or pyridine are commonly used as bases.[3][8] They act as HCl scavengers without competing with the secondary amine in reacting with benzoyl chloride. However, at elevated temperatures, dealkylation of some tertiary amines by the acyl halide can occur, leading to undesired amide byproducts.[9]
Q5: Why is my reaction yield consistently low?
Low yields can stem from several factors:
-
Hydrolysis of Benzoyl Chloride : The most common cause is the premature reaction of benzoyl chloride with moisture.[10]
-
Purity of Reagents : Impurities in the secondary amine, benzoyl chloride, or solvent can interfere with the reaction.[10]
-
Incorrect Stoichiometry : Using an insufficient amount of benzoyl chloride or base will result in incomplete conversion.
-
Suboptimal Temperature : Excessively high temperatures can promote side reactions and decomposition, while temperatures that are too low may lead to a sluggish or incomplete reaction.[10]
-
Poor Mixing : In biphasic systems (e.g., dichloromethane/water), vigorous stirring is essential to ensure the reactants in different phases can interact.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the benzoylation of a secondary amine.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Wet Reagents/Glassware: Benzoyl chloride has hydrolyzed.[10] 2. Inactive Amine: The amine may be protonated (as a salt) and unreactive. 3. Low Reaction Temperature: The activation energy barrier is not being overcome.[10] | 1. Ensure all solvents are anhydrous and glassware is oven- or flame-dried. Use freshly opened or distilled benzoyl chloride. 2. Ensure at least one equivalent of base is used to neutralize any pre-existing amine salt and the HCl generated in situ.[8] 3. Gradually warm the reaction from 0 °C to room temperature. If the reaction is still slow, gentle heating may be required, but this should be done cautiously to avoid side reactions. |
| White Precipitate Forms Immediately | 1. Amine Hydrochloride Salt: The HCl byproduct is reacting with the starting amine or product. | 1. This is expected if no base is present. If using a base like NaOH or pyridine, ensure it is added correctly and in the proper amount to neutralize the HCl as it forms.[5][11] |
| Product is Contaminated with Benzoic Acid | 1. Hydrolysis of Benzoyl Chloride: Excess or unreacted benzoyl chloride was hydrolyzed during the aqueous workup.[6] | 1. Workup: Quench the reaction carefully with a saturated sodium bicarbonate solution. Extract the amide product into an organic solvent. Wash the organic layer thoroughly with aqueous base (e.g., 1M NaOH) to remove the acidic benzoic acid, followed by a water and brine wash. 2. Purification: If co-elution is an issue in chromatography, a basic wash of the organic solution prior to concentration is critical. |
| Multiple Spots on TLC Plate | 1. Incomplete Reaction: Starting material is still present. 2. Side Reactions: Formation of byproducts other than benzoic acid. 3. Decomposition: The product or starting materials may be unstable under the reaction conditions. | 1. Increase reaction time or consider a modest increase in temperature. Confirm stoichiometry of reagents. 2. Analyze the byproducts (e.g., by LC-MS or NMR) to identify them. This could indicate unexpected reactivity. 3. Run the reaction at a lower temperature. Ensure the workup is not overly harsh (e.g., using excessively strong acid/base). |
Below is a troubleshooting workflow to diagnose low yield issues.
Experimental Protocols
Protocol 1: Benzoylation of Diethylamine (B46881) under Schotten-Baumann Conditions
This protocol describes the synthesis of N,N-diethylbenzamide from diethylamine and benzoyl chloride using an aqueous base.
Materials:
-
Diethylamine
-
Benzoyl chloride
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, separatory funnel, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve diethylamine (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Reagent Addition: Slowly and simultaneously add benzoyl chloride (1.05 eq) and a 10% aqueous solution of sodium hydroxide (2.0 eq) dropwise to the stirred amine solution. Maintain the temperature at 0-5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N,N-diethylbenzamide.
-
Purification: The crude product can be purified further by vacuum distillation or column chromatography if necessary.
References
- 1. grokipedia.com [grokipedia.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. jk-sci.com [jk-sci.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. ncert.nic.in [ncert.nic.in]
Technical Support Center: Improving the Purity of N-Substituted Benzamides
Welcome to the technical support center for the purification of N-substituted benzamides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude N-substituted benzamide (B126) products?
A1: Common impurities often include unreacted starting materials such as the carboxylic acid (e.g., benzoic acid) or acyl chloride (e.g., benzoyl chloride) and the corresponding amine.[1][2] Byproducts from side reactions can also be present, including di-acylated amines (where two acyl groups have reacted with a primary amine) and hydrolysis products like benzoic acid if moisture is present during the reaction.[3][4] If a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) is used, the byproduct dicyclohexylurea (DCU) will also be a major impurity.[2]
Q2: What are the primary methods for purifying N-substituted benzamides?
A2: The two most common and effective methods for purifying solid N-substituted benzamides are recrystallization and column chromatography.[1][5] Recrystallization is excellent for removing small amounts of impurities from a solid product, while column chromatography is better for separating complex mixtures or purifying non-crystalline (oily) products.[5][6]
Q3: How do I choose a suitable solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the N-substituted benzamide well at elevated temperatures but poorly at room or cold temperatures.[5][7] The impurities should either be completely soluble or insoluble in the chosen solvent at all temperatures. Common solvents for recrystallizing benzamides include hot water, ethanol, acetone, acetonitrile, and mixtures of solvents like ethanol/water.[3][7] It is recommended to test solubility in a range of solvents on a small scale first.
Q4: My N-substituted benzamide is an oil and won't crystallize. How can I purify it?
A4: If your product is an oil, column chromatography is the most suitable purification method.[6] You can dissolve the oily product in a minimal amount of a non-polar solvent like dichloromethane (B109758) or the mobile phase and load it onto a silica (B1680970) gel column for separation.[8]
Q5: How can I remove unreacted benzoic acid from my product?
A5: Unreacted benzoic acid can be effectively removed by washing the crude product (dissolved in an organic solvent like ethyl acetate (B1210297) or dichloromethane) with a mild aqueous base, such as a sodium bicarbonate solution.[1][3] The benzoic acid will be deprotonated to form sodium benzoate, which is soluble in the aqueous layer and can be separated, while the N-substituted benzamide remains in the organic layer.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of N-substituted benzamides.
Issue 1: Low Purity After Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Oily precipitate forms instead of crystals. | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the product ("oiling out"). | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Insulating the flask can help.[5] |
| Product recovery is very low. | Too much solvent was used for dissolution or washing. The product may have significant solubility in the cold solvent. | Use the minimum amount of hot solvent required for complete dissolution. Wash the collected crystals with a minimal amount of ice-cold solvent.[7] Cool the filtrate in an ice bath to maximize crystal formation.[7] |
| Crystals are colored. | Colored impurities are co-precipitating with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[5] |
| No crystals form upon cooling. | The solution is not saturated enough (too much solvent was added), or crystallization is slow to initiate. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.[7] If this fails, evaporate some of the solvent to increase the concentration and cool again.[5] |
Issue 2: Poor Separation During Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Product and impurities elute together. | The solvent system (mobile phase) has incorrect polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your product for good separation on the column.[6] A common starting point for N-substituted benzamides is a mixture of hexane (B92381) and ethyl acetate.[6] |
| Broad or tailing peaks/spots. | The column was overloaded with too much crude material. Acidic or basic nature of the compound or impurities interacting with the silica gel. | Use a silica gel to crude material ratio of at least 30:1 (w/w); increase this for difficult separations.[6] Consider adding a small amount of a modifier to the mobile phase (e.g., triethylamine (B128534) for basic compounds, acetic acid for acidic compounds) to improve peak shape. |
| Product appears to be degrading on the column. | The silica gel is too acidic and is causing the decomposition of a sensitive compound. | Perform a stability test by spotting the crude material on a TLC plate and letting it sit for an hour before eluting. If degradation is observed, consider using deactivated silica gel (e.g., by adding triethylamine to the mobile phase) or an alternative stationary phase like alumina.[6] |
Experimental Protocols
Protocol 1: Recrystallization of an N-Substituted Benzamide
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, water, ethyl acetate) to find one that dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture on a hot plate with stirring until the solid completely dissolves.[7]
-
Hot Filtration (if necessary): If insoluble impurities are present in the hot solution, perform a hot filtration by passing the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[7]
-
Crystallization: Remove the flask from the heat, cover it, and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of purer crystals.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[7]
-
Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven, to remove any residual solvent.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase (eluent) by running TLC plates of your crude product in different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate). The ideal system will show good separation between your product and impurities, with an Rf value of ~0.2-0.4 for the product.[6]
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring an even and crack-free stationary phase.[8]
-
Sample Loading: Dissolve the crude N-substituted benzamide in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase).[8] Carefully apply the sample to the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin to collect fractions. The polarity of the eluent can be gradually increased if necessary to elute more polar compounds.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to obtain the purified N-substituted benzamide.[6]
Data Presentation
The following table illustrates the expected improvement in purity for an N-substituted benzamide using standard purification techniques.
| Purification Method | Starting Purity (Typical) | Final Purity (Expected) | Key Impurities Removed |
| Recrystallization | 85-95% | >99% | Insoluble particulates, compounds with different solubility profiles. |
| Column Chromatography | 60-90% | >98% | Unreacted starting materials, closely related byproducts. |
Visualizations
Caption: A decision workflow for selecting a purification method.
Caption: Troubleshooting guide for failed crystallization.
References
Overcoming solubility issues during N-Cyclohexylbenzamide purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility and purification challenges encountered with N-Cyclohexylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a white to off-white solid.[1] It has low solubility in water but is more soluble in organic solvents.[1] Its hydrophobic nature is attributed to the presence of the cyclohexyl and benzene (B151609) rings.[1]
Q2: What is the melting point of pure this compound?
The reported melting point of this compound varies slightly across different sources but is generally in the range of 143-156 °C.[2][3] A sharp melting point within this range is a good indicator of purity.
Q3: Which analytical techniques are suitable for monitoring the purity of this compound?
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of purification. A common mobile phase for TLC analysis of this compound is a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 85:15 v/v), with visualization under UV light.[2] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative purity assessment.
Q4: My this compound appears as an oil and won't solidify. What should I do?
"Oiling out" instead of crystallizing can occur if the compound is impure or if the cooling process is too rapid.[4][5] First, ensure that residual solvent is removed under high vacuum. If it remains an oil, purification by column chromatography may be necessary before attempting recrystallization again.
Troubleshooting Guides
Recrystallization Issues
Problem: this compound does not dissolve in the hot recrystallization solvent.
-
Possible Cause: The chosen solvent is not suitable.
-
Solution: Refer to the solubility table below to select a more appropriate solvent or solvent mixture. This compound is generally soluble in alcohols like ethanol (B145695) and methanol (B129727), as well as acetone.[1][6] A mixture of methanol and ethanol has been reported to be effective.
Problem: No crystals form upon cooling the solution.
-
Possible Causes:
-
Solutions:
-
Reduce Solvent Volume: Reheat the solution to boil off some of the solvent, then allow it to cool slowly again.[5]
-
Induce Crystallization:
-
Problem: The product "oils out" as a liquid instead of forming crystals.
-
Possible Causes:
-
Solutions:
-
Add More Solvent: Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and then cool slowly.[5]
-
Change Solvent System: Try a different solvent or a solvent mixture in which the compound is slightly less soluble.
-
Slow Cooling: Insulate the flask to allow for gradual cooling.[4]
-
Column Chromatography Issues
Problem: Poor separation of this compound from impurities.
-
Possible Causes:
-
The solvent system (eluent) is not optimal.
-
The column is overloaded with the crude product.
-
-
Solutions:
-
Optimize the Eluent: Use TLC to find a solvent system that provides good separation (an Rf value of ~0.25-0.35 for this compound is often ideal for column chromatography).[9] A mixture of hexane and ethyl acetate (85:15) has been shown to be effective.[2]
-
Adjust the Product-to-Silica Ratio: Use a higher ratio of silica (B1680970) gel to crude product (e.g., 50:1 by weight) for difficult separations.
-
Problem: this compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough.
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Solution: Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Polarity | Predicted Solubility | Notes |
| Water | High | Insoluble | This compound is hydrophobic.[1] |
| Methanol | High | Soluble (especially when hot) | A good candidate for recrystallization. |
| Ethanol | High | Soluble (especially when hot) | A good candidate for recrystallization.[1] |
| Acetone | Medium-High | Soluble | Can be used for recrystallization.[1][6] |
| Ethyl Acetate | Medium | Soluble | A component of the mobile phase for chromatography.[2] |
| Dichloromethane (B109758) | Medium-Low | Soluble | |
| Toluene | Low | Sparingly Soluble | |
| Hexane | Low | Insoluble | A component of the mobile phase for chromatography.[2] |
This table is based on general solubility principles and available data. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent mixture (e.g., methanol/ethanol).
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves. Add more hot solvent dropwise if necessary to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., hexane:ethyl acetate 85:15).
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. CAS 1759-68-8: this compound | CymitQuimica [cymitquimica.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Optimization of Coupling Reagents for Benzamide Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing benzamide (B126) synthesis. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during amide bond formation.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental approaches to benzamide synthesis?
There are two primary methods for forming the amide bond in benzamide synthesis: the acyl chloride method and the use of coupling reagents. The Schotten-Baumann reaction is a classic example of the acyl chloride method, where an amine is reacted with an acid chloride under basic conditions.[1] Alternatively, coupling reagents facilitate the direct reaction between a carboxylic acid and an amine, offering milder reaction conditions and broader substrate scope.[1][2]
Q2: How do I choose the right coupling reagent for my benzamide synthesis?
The selection of a coupling reagent is critical and depends on factors like the steric hindrance of your substrates, the potential for racemization, and the desired reaction conditions.[3] Common classes of coupling reagents include:
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Carbodiimides (e.g., DCC, EDC): These are widely used, but can lead to racemization and the formation of N-acylurea byproducts.[2] Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used to suppress these side reactions and improve efficiency.[4]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are generally more reactive than carbodiimides and are particularly useful for sterically hindered substrates.[3] A significant drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA).[5]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly efficient reagents known for fast reaction times and low rates of racemization, making them a popular choice for sensitive substrates.[5][6] HATU is often considered superior to HBTU due to the incorporation of the HOAt moiety, which leads to more reactive esters and less epimerization.[7]
Q3: What are common side reactions in benzamide synthesis and how can I minimize them?
Common side reactions include:
-
N-acylurea formation: This occurs when using carbodiimide (B86325) reagents, where the O-acylisourea intermediate rearranges.[8] Using additives like HOBt or HOAt can minimize this by trapping the intermediate as a more stable active ester.[9]
-
Epimerization/Racemization: Chiral carboxylic acids are susceptible to losing their stereochemical integrity during activation. To mitigate this, it is recommended to use additives that suppress racemization (e.g., HOBt, HOAt), employ a non-nucleophilic base like DIPEA, and maintain low reaction temperatures.[3]
-
Hydrolysis of starting materials: Acid chlorides and activated carboxylic acid intermediates can react with water, leading to the formation of the corresponding carboxylic acid as a byproduct.[9][10] It is crucial to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.[3][9]
-
Diacylation: With aniline (B41778) derivatives, the formation of N,N-dibenzoylaniline can occur if an excess of benzoyl chloride is used.[1] Using a stoichiometric amount or a slight excess of the aniline can prevent this.[1]
Q4: What are Schotten-Baumann conditions and when should I use them?
Schotten-Baumann conditions involve a two-phase solvent system, typically an organic solvent and an aqueous base (e.g., sodium hydroxide).[9] This method is particularly useful for reacting amines with acid chlorides.[1] The aqueous base neutralizes the hydrochloric acid generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[1][9]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Carboxylic Acid Activation | Ensure the coupling reagent is fresh and used in the correct stoichiometric amount (typically a slight excess).[3][9] For difficult couplings, consider switching to a more powerful reagent like HATU.[9] |
| Amine Deactivation | The amine can be protonated by an acidic carboxylic acid or by HCl generated from an acid chloride.[3] Add a non-nucleophilic base like DIPEA or triethylamine (B128534) to neutralize any acid.[9] For acid chloride reactions, Schotten-Baumann conditions are effective.[9] |
| Steric Hindrance | Bulky groups on either the carboxylic acid or the amine can slow down the reaction.[3] Increase the reaction time, elevate the temperature, or use a more reactive coupling reagent.[9][11] Acyl fluorides, generated in situ, can be effective for highly hindered substrates.[11] |
| Hydrolysis of Activated Intermediate | Ensure all reagents and solvents are anhydrous.[3] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[9] |
| Poor Solubility of Starting Materials | Choose a solvent in which both the carboxylic acid and the amine are soluble.[9] Common solvents for amide coupling include DMF, DCM, and THF.[9] |
Issue 2: Presence of Impurities in the Final Product
Possible Causes & Solutions
| Impurity | Identification & Removal |
| Unreacted Starting Materials | If starting materials are observed by TLC or LC-MS, consider increasing the reaction time or temperature.[12] For purification, column chromatography is typically effective.[1] |
| Benzoic Acid | This common byproduct can arise from the hydrolysis of benzoyl chloride or the activated carboxylic acid.[10] It can be removed by washing the organic layer with a dilute aqueous base solution, such as sodium bicarbonate.[10][12] |
| Dicyclohexylurea (DCU) | This byproduct forms when using DCC as a coupling reagent and is often insoluble in common organic solvents.[1] It can be removed by filtering the reaction mixture before the aqueous workup.[1] |
| N-acylurea | This side product from carbodiimide reagents can sometimes be challenging to separate.[5] Optimizing the reaction conditions to minimize its formation is the best strategy. If formed, purification often requires careful column chromatography. |
Data Presentation
Table 1: Comparison of Coupling Reagent Performance
This table summarizes the performance of various coupling reagents in the synthesis of a "difficult" peptide sequence, which is a common benchmark for evaluating coupling efficiency.[6]
| Coupling Reagent | Class | Crude Purity (%) | Key Observations |
| HATU | Uronium/Aminium Salt | High | Consistently high purity with fewer deletion products observed.[6] |
| HCTU | Uronium/Aminium Salt | High | Performance is very similar to HATU, producing peptides of high purity.[6] |
| HBTU | Uronium/Aminium Salt | Lower than HATU/HCTU | Generally effective but can lead to more impurities compared to HATU and HCTU.[6] |
| PyBOP | Phosphonium Salt | Lower than HATU/HCTU | Can result in additional impurities in the crude product.[6] |
Table 2: N-Acylurea Formation in EDC-Mediated Couplings
This table shows the percentage of EDC that is converted to the N-acylurea side product for different N-acetylated amino acids. This highlights how the structure of the carboxylic acid can influence side product formation.[9]
| Precursor (N-acetylated amino acid) | % EDC Converted to N-Acylurea |
| Ac-Glycine-OH | < 1% |
| Ac-Alanine-OH | < 1% |
| Ac-Valine-OH | < 1% |
| Ac-Phenylalanine-OH | 2 ± 1% |
| Ac-Isoleucine-OH | 33 ± 1% |
| Ac-Leucine-OH | 9 ± 1% |
Experimental Protocols
Protocol 1: General Procedure for Benzamide Synthesis using HATU
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), the amine (1.1 eq.), and HATU (1.1 eq.) in anhydrous DMF.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add DIPEA (2.0 eq.) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, quench by adding water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Benzamide Synthesis via Schotten-Baumann Reaction
-
In a flask, dissolve the amine (1.0 eq.) in a suitable organic solvent like dichloromethane.
-
In a separate beaker, prepare a solution of sodium hydroxide (B78521) (e.g., 10% aqueous solution).
-
Combine the amine solution and the sodium hydroxide solution in a flask and stir vigorously.
-
Slowly add the benzoyl chloride (1.0 eq.) dropwise to the biphasic mixture.
-
Continue stirring for 15-30 minutes after the addition is complete.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude benzamide.
-
Purify the product by recrystallization.[1]
Visualizations
Caption: A typical workflow for benzamide synthesis using a coupling reagent.
Caption: A troubleshooting guide for low yield in benzamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Carbodiimide - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Preventing hydrolysis of acyl chloride in benzamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzamide (B126) from acyl chlorides. The following resources are designed to help you overcome common challenges, with a primary focus on preventing the hydrolysis of the acyl chloride starting material.
Troubleshooting Guide
This section addresses specific issues that may arise during benzamide synthesis, offering potential causes and actionable solutions.
Issue 1: Low Yield of Benzamide and Presence of a Carboxylic Acid Impurity
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Question: My reaction has a low yield, and I've identified benzoic acid as a significant byproduct. What is the likely cause, and how can I prevent this?
-
Answer: The presence of benzoic acid strongly indicates that your acyl chloride is undergoing hydrolysis. Acyl chlorides are highly reactive and will readily react with water to form the corresponding carboxylic acid. This side reaction consumes your starting material and reduces the overall yield of the desired benzamide.
Solutions:
-
Anhydrous Conditions: Ensure that all glassware is thoroughly oven-dried before use. Use anhydrous solvents and ensure your amine reactant is free of moisture.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.
-
Schotten-Baumann Conditions: Employing the Schotten-Baumann reaction conditions is a standard method to mitigate hydrolysis.[2] This typically involves a two-phase solvent system, such as dichloromethane (B109758) and water, with a base dissolved in the aqueous phase.[3] The base neutralizes the hydrochloric acid (HCl) byproduct, preventing it from protonating the amine and driving the reaction towards amide formation.[4][5]
-
Controlled Addition: Add the acyl chloride to the reaction mixture slowly and in small portions.[6] This helps to control the exothermic nature of the reaction and minimizes localized high concentrations of the acyl chloride, which can increase the likelihood of hydrolysis.
-
Temperature Control: Maintain a low temperature during the addition of the acyl chloride. Cooling the reaction vessel in an ice bath is a common practice to reduce the rate of competing side reactions, including hydrolysis.[7]
-
Issue 2: The Reaction is Sluggish or Fails to Go to Completion
-
Question: My reaction is very slow, and a significant amount of the starting amine remains unreacted. What could be the problem?
-
Answer: A sluggish or incomplete reaction is often due to the protonation of the amine nucleophile. The reaction between an acyl chloride and an amine generates HCl as a byproduct.[8] If not neutralized, this acid will react with the starting amine to form an ammonium (B1175870) salt, which is no longer nucleophilic and cannot react with the acyl chloride.[8]
Solutions:
-
Addition of a Base: The most effective solution is to add a base to the reaction mixture to neutralize the HCl as it is formed.[5] Under Schotten-Baumann conditions, an aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide is used.[9] Alternatively, an organic base such as pyridine (B92270) or triethylamine (B128534) can be used in an aprotic solvent.[5]
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Excess Amine: Using an excess of the amine reactant can also serve to neutralize the HCl. However, this is generally less efficient and may complicate purification.
-
Issue 3: Formation of an Insoluble, High-Melting Point Byproduct
-
Question: I have isolated an unexpected white solid that is insoluble in my workup solvents and has a high melting point. What might this be?
-
Answer: This could potentially be a diacylated byproduct, such as N,N-dibenzoylamine, formed from the over-acylation of the initially formed benzamide. This is more likely to occur if there is a high concentration of the acyl chloride relative to the amine.
Solutions:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the amine relative to the acyl chloride to minimize the chance of over-acylation.
-
Slow Addition: As with preventing hydrolysis, the slow and controlled addition of the acyl chloride can help to prevent the buildup of a high concentration of the acylating agent.
-
Frequently Asked Questions (FAQs)
-
Q1: What are Schotten-Baumann conditions?
-
A1: Schotten-Baumann conditions refer to a method for synthesizing amides from amines and acyl chlorides in the presence of a base.[3] It typically utilizes a two-phase solvent system, with an organic solvent (like dichloromethane or diethyl ether) for the reactants and product, and an aqueous phase containing a base (commonly sodium hydroxide) to neutralize the HCl byproduct.[2]
-
-
Q2: What is the role of the base in the Schotten-Baumann reaction?
-
A2: The base serves two critical functions. Firstly, it neutralizes the hydrochloric acid generated during the reaction, which prevents the protonation of the amine reactant and keeps it available as a nucleophile.[4] Secondly, by neutralizing the acid, the base drives the reaction equilibrium towards the formation of the amide product.[6]
-
-
Q3: Can I use an organic base instead of an aqueous inorganic base?
-
Q4: How can I purify my crude benzamide if it is contaminated with benzoic acid?
-
A4: Benzoic acid can be removed by washing an organic solution of the crude product with a mild aqueous base, such as a saturated sodium bicarbonate solution. The benzoic acid will be deprotonated to form sodium benzoate, which is soluble in the aqueous layer and can be separated. The purified benzamide will remain in the organic layer.
-
Quantitative Data Summary
The following table summarizes the impact of different reaction conditions on the yield of benzamide synthesis, compiled from various sources. It is important to note that direct comparisons can be challenging due to variations in specific experimental setups.
| Base | Solvent System | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| KOH | 2-MeTHF / H₂O | Room Temperature | 3 minutes | 87 | [9] |
| NaOH | H₂O | Not Specified | 15 minutes | ~60-70 (calculated from typical lab procedures) | [10] |
| Triethylamine | Dichloromethane | 0 to 23 | 16 hours | Not specified, but a common procedure | [11] |
| Sodium Carbonate | THF or Dichloromethane | 0 to Room Temperature | 6-12 hours | Not specified, but a common procedure | [11] |
Note: The yields are highly dependent on the specific substrates, stoichiometry, and experimental execution.
Experimental Protocol: Synthesis of Benzamide from Benzoyl Chloride and Ammonia (B1221849) (Schotten-Baumann Method)
This protocol provides a detailed methodology for the synthesis of benzamide, incorporating best practices to minimize the hydrolysis of benzoyl chloride.
Materials:
-
Benzoyl chloride
-
Concentrated aqueous ammonia (e.g., 28-30%)
-
Deionized water
-
Ice bath
-
250 mL Erlenmeyer flask with a stopper
-
Magnetic stirrer and stir bar (optional, but recommended for efficient mixing)
-
Graduated cylinders
-
Dropping funnel (recommended for controlled addition)
-
Büchner funnel and flask for vacuum filtration
-
Filter paper
Procedure:
-
Preparation of the Ammonia Solution: In the 250 mL Erlenmeyer flask, combine 10 mL of concentrated aqueous ammonia with 20 mL of cold deionized water. Place the flask in an ice bath to cool the solution to 0-5 °C.
-
Reaction Setup: Place the flask on a magnetic stirrer (if using) and begin gentle stirring.
-
Addition of Benzoyl Chloride: Carefully measure 2 mL of benzoyl chloride. Add the benzoyl chloride dropwise to the cold, stirred ammonia solution over a period of 10-15 minutes. If not using a dropping funnel, add the benzoyl chloride in very small portions, stoppering and shaking the flask vigorously after each addition.
-
Reaction: The reaction is exothermic. Ensure the flask remains cool by keeping it in the ice bath throughout the addition. After the addition is complete, continue to stir or shake the mixture for an additional 15-20 minutes. A white precipitate of benzamide will form.
-
Isolation of the Product: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with several portions of cold deionized water to remove any soluble byproducts, such as ammonium chloride.
-
Drying: Dry the purified product, for instance, by leaving it in a desiccator under vacuum.
-
Purification (Optional): The crude benzamide can be further purified by recrystallization from hot water to obtain fine, colorless crystals.
Mandatory Visualizations
Caption: Troubleshooting workflow for preventing acyl chloride hydrolysis.
Caption: Experimental workflow for Schotten-Baumann benzamide synthesis.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. grokipedia.com [grokipedia.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. quora.com [quora.com]
- 6. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 7. assets-global.website-files.com [assets-global.website-files.com]
- 8. Schotten-Baumann Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: N-Cyclohexylbenzamide Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of N-Cyclohexylbenzamide, with a particular focus on addressing challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most prevalent method is the Schotten-Baumann reaction, which involves the acylation of cyclohexylamine (B46788) with benzoyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.[1]
Q2: What are the primary challenges when scaling up this synthesis?
A2: Scaling up the synthesis of this compound introduces several challenges, including:
-
Exothermic Reaction Control: The reaction is exothermic, and heat dissipation becomes less efficient at a larger scale, potentially leading to side reactions and safety hazards.
-
Mixing Efficiency: Ensuring homogenous mixing of reactants is more difficult in larger reactors, which can affect reaction kinetics and yield.
-
Product Precipitation and Isolation: Handling large volumes of solid product can be cumbersome, and efficient filtration and washing are critical to ensure purity.
-
Byproduct Formation: Poor temperature control and mixing can increase the formation of byproducts, complicating purification.[1]
Q3: What are the main byproducts to watch out for?
A3: Common byproducts include:
-
Benzoic Acid: Formed from the hydrolysis of unreacted benzoyl chloride.[1][2]
-
N,N-dibenzoylcyclohexylamine (Diacylated Product): Can form if there is an excess of benzoyl chloride or if reaction conditions are not carefully controlled.[2]
-
Unreacted Starting Materials: Incomplete reactions will leave residual cyclohexylamine and benzoyl chloride.
Q4: What are the key safety precautions for this synthesis?
A4: Benzoyl chloride is corrosive and lachrymatory. Cyclohexylamine is also corrosive and flammable. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction is exothermic and should be cooled, especially during the addition of benzoyl chloride.
Troubleshooting Guide
Issue 1: Low Product Yield
Q: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
A: Low yields can be attributed to several factors:
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride readily reacts with moisture to form benzoic acid.
-
Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1]
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature, while carefully monitoring for byproduct formation.[3]
-
-
Product Loss During Workup: Significant product loss can occur during filtration and washing.
-
Solution: Cool the reaction mixture in an ice bath to ensure complete precipitation before filtration. Use a minimal amount of cold solvent to wash the product, reducing the amount that dissolves.[2]
-
-
Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.
-
Solution: While a 1:1 molar ratio is theoretically required, a slight excess of the amine can sometimes be used to ensure the complete consumption of the acylating agent.
-
Issue 2: Product Purity Issues
Q: My final product is impure, showing multiple spots on TLC or a broad melting point range. How can I improve its purity?
A: Impurities often consist of starting materials or byproducts:
-
Presence of Benzoic Acid: This is a common impurity due to benzoyl chloride hydrolysis.
-
Solution: During the workup, wash the crude product with a dilute aqueous base solution, such as sodium bicarbonate. The benzoic acid will be converted to water-soluble sodium benzoate (B1203000) and removed in the aqueous layer.[1][2]
-
-
Oily Product Instead of a Solid: This can be due to the presence of significant impurities that inhibit crystallization.
-
Solution: Attempt to purify a small sample by recrystallization from a different solvent system to see if a solid can be obtained. If the product remains oily, purification by column chromatography may be necessary.[2]
-
-
Ineffective Purification by Recrystallization:
-
Solution: If recrystallization is not effective, consider using column chromatography. A common mobile phase for this type of compound is a gradient of hexane (B92381) and ethyl acetate.[3]
-
Quantitative Data on Benzamide (B126) Synthesis
Disclaimer: The following tables provide illustrative data on how reaction parameters can influence the outcome of benzamide synthesis, based on general findings in the literature. Optimal conditions for this compound may vary.
Table 1: Effect of Solvent on a Typical Benzamide Synthesis
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
| Dichloromethane | 9.1 | 92 | 98 |
| Tetrahydrofuran | 7.5 | 88 | 97 |
| Benzene | 2.3 | 84[4] | 95 |
| Water (biphasic) | 80.1 | 85 | 96 |
Table 2: Influence of Temperature on a Schotten-Baumann Reaction
| Temperature (°C) | Reaction Time (h) | Yield (%) | Key Observation |
| 0-5 | 3 | 85 | Slower reaction rate, minimal byproducts. |
| 25 (Room Temp) | 2 | 90 | Faster reaction, slight increase in byproducts. |
| 40 | 1 | 84[4] | Rapid reaction, noticeable increase in hydrolysis and other side products. |
Detailed Experimental Protocol
Synthesis of this compound
This protocol is adapted from established procedures for benzamide synthesis.[4]
Materials:
-
Cyclohexylamine
-
Benzoyl chloride
-
Benzene (or a suitable alternative like Dichloromethane)
-
Pyridine (or another suitable base like triethylamine (B128534) or aqueous NaOH)
-
Methanol (B129727)/Ethanol (B145695) mixture (1:1) for recrystallization
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, dissolve 18 g of cyclohexylamine in 150 ml of benzene.
-
Cool the solution in an ice bath.
-
With stirring, slowly add 20 g of benzoyl chloride dropwise from a dropping funnel, ensuring the temperature remains below 40°C.[4] A white precipitate will form.
-
After the addition is complete, continue stirring the mixture for one hour at room temperature.
-
Make the mixture alkaline by adding pyridine.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water to remove any soluble salts.
-
Recrystallize the crude solid from a 1:1 mixture of methanol and ethanol to obtain white, needle-like crystals of this compound.
-
Dry the purified product. The expected yield is approximately 84%, with a melting point of 144-145°C.[4]
Characterization:
The identity and purity of the final product should be confirmed using standard analytical techniques such as:
-
¹H NMR and ¹³C NMR Spectroscopy
-
Mass Spectrometry (MS)
-
Infrared Spectroscopy (IR)
-
Melting Point Analysis
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for common synthesis issues.
References
Validation & Comparative
A Comparative Analysis of N-Cyclohexylbenzamide and Other Benzamide Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of N-Cyclohexylbenzamide against other notable benzamide (B126) derivatives. Due to a scarcity of direct comparative studies in publicly available literature, this analysis synthesizes data from various sources to provide insights into the structure-activity relationships and potential therapeutic applications of this class of compounds.
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The biological activity of these compounds is profoundly influenced by the nature of the substituents on both the benzoyl ring and the amide nitrogen. This guide will delve into the characteristics of this compound and compare it with other benzamide derivatives that have established roles as anticancer and anti-inflammatory agents. While direct, side-by-side experimental data is limited, a comparative discussion based on available information can guide future research and development.
Quantitative Data on Benzamide Derivatives
The following table summarizes in vitro and in vivo data for selected benzamide derivatives. It is crucial to note that these values are from different studies and experimental conditions, and therefore, direct comparison of absolute values should be approached with caution. The data is intended to provide a general sense of the potency of these compounds in their respective biological contexts.
| Compound | Target/Activity | Assay | Cell Line/Model | Potency (IC50/ED50) |
| This compound Analog (Compound A) | 11β-HSD1 Inhibition | In vivo | Rat Pharmacodynamic Model | ED50 = 10 mg/kg |
| Entinostat (MS-275) | Histone Deacetylase (HDAC) Inhibition | In vitro | K562 (Leukemia) | IC50 = 0.5 µM |
| Moclobemide | Monoamine Oxidase A (MAO-A) Inhibition | In vitro | Rat Brain Mitochondria | IC50 = 2.1 µM |
| Remoxipride | Dopamine D2 Receptor Antagonism | In vitro | Rat Striatal Homogenates | IC50 = 170 nM |
Experimental Protocols
To facilitate further research and enable the generation of directly comparable data, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is fundamental for assessing the anti-proliferative activity of a compound against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, K562)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard animal model to evaluate the anti-inflammatory potential of a compound.
Materials:
-
Wistar rats or Swiss albino mice
-
Test compounds
-
Carrageenan solution (1% in saline)
-
Plethysmometer
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group. Determine the ED50 value (the dose that causes 50% inhibition of edema).
Mandatory Visualizations
To illustrate a potential mechanism of action for anticancer benzamide derivatives, a diagram of a simplified cell survival signaling pathway is provided below. Many benzamide derivatives exert their effects by modulating such pathways.
Caption: Simplified cell survival signaling pathway potentially targeted by benzamide derivatives.
The following diagram illustrates a general experimental workflow for the initial screening and evaluation of novel benzamide derivatives.
Caption: General experimental workflow for the discovery and development of benzamide derivatives.
N-Cyclohexylbenzamide Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Comparative Biological Activity of Benzamide-based HDAC Inhibitors
To illustrate the structure-activity relationships within a relevant therapeutic area, the following table summarizes the in vitro inhibitory activities of a series of ligustrazine-based benzamide (B126) derivatives against two key histone deacetylase enzymes, HDAC1 and HDAC2. Additionally, their anti-proliferative activity against the HT-29 (colorectal adenocarcinoma) and SH-SY5Y (neuroblastoma) cancer cell lines are presented.[1]
| Compound ID | Modifications | HDAC1 IC50 (nM)[1] | HDAC2 IC50 (nM)[1] | HT-29 IC50 (µM)[1] | SH-SY5Y IC50 (µM)[1] |
| 7a | R = H | 114.3 | 53.7 | > 10 | 1.60 |
| 7b | R = 2-Cl | 2434.7 | 205.4 | > 10 | 6.47 |
| 7c | R = 4-Cl | 126.3 | 74.3 | 6.55 | 2.51 |
| 8a | Linker Variation | 120.7 | 61.2 | 1.96 | 2.14 |
| 8b | Linker Variation | 134.5 | 89.8 | 3.24 | 4.88 |
| Gefitinib | Reference Drug | - | - | 4.99 | 7.63 |
Key SAR Observations:
-
Substitution on the Benzamide Ring: The data suggests that substitutions on the phenyl ring of the benzamide moiety significantly impact activity. For instance, an unsubstituted phenyl ring (compound 7a ) resulted in the most potent inhibition of both HDAC1 and HDAC2.[1] The introduction of a chlorine atom at the 2-position (compound 7b ) dramatically decreased inhibitory activity against both enzymes, whereas a 4-chloro substitution (compound 7c ) retained potent inhibition, particularly against HDAC2.[1]
-
Linker Modification: Variations in the linker region between the benzamide and the cap group (compounds 8a and 8b ) also influenced the inhibitory potency and anti-proliferative activity, highlighting the importance of the overall molecular architecture for target engagement.[1]
-
Antiproliferative Activity: Compound 7a demonstrated the most potent antiproliferative activity against the SH-SY5Y neuroblastoma cell line, being 4.7-fold more effective than the reference drug Gefitinib.[1] In contrast, compound 8a was the most active against the HT-29 colorectal adenocarcinoma cell line.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in the evaluation of the benzamide derivatives.
Histone Deacetylase (HDAC) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against HDAC1 and HDAC2 enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human HDAC1 and HDAC2 enzymes and a fluorogenic substrate are used.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
Assay Reaction: The HDAC enzyme, the fluorogenic substrate, and the test compound (or vehicle control) are incubated together in an assay buffer.
-
Development: After a set incubation period, a developer solution is added to the mixture. The developer stops the enzymatic reaction and cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]
MTT Assay for Antiproliferative Activity
Objective: To assess the cytotoxic or antiproliferative effects of test compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HT-29, SH-SY5Y) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Crystal Formation: Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each compound concentration relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.[1]
Visualizations
Signaling Pathway: Mechanism of HDAC Inhibition
Caption: Mechanism of Histone Deacetylase (HDAC) Inhibition by this compound Analogs.
Experimental Workflow: HDAC Inhibition Assay
Caption: Workflow for a Fluorometric Histone Deacetylase (HDAC) Inhibition Assay.
References
A Comparative Guide to the In Vitro Anticancer Activity of N-Cyclohexylbenzamide Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro anticancer activity of benzamide (B126) derivatives, with a focus on the structural class of N-Cyclohexylbenzamides. While direct comparative studies on a broad series of N-Cyclohexylbenzamide derivatives are limited in publicly available literature, this document synthesizes data from structurally related compounds to offer insights into their potential efficacy and mechanisms of action. The information is intended to guide future research and drug development efforts in this area.
The benzamide scaffold is a core component of several clinically approved drugs and investigational compounds, notably Poly(ADP-ribose) polymerase (PARP) inhibitors, which have shown significant efficacy in treating cancers with deficiencies in DNA repair pathways. The inclusion of a cyclohexyl group on the amide nitrogen influences the lipophilicity and conformational properties of the molecule, which can impact cell permeability and target engagement.
Comparative Performance of Benzamide Derivatives
To contextualize the potential anticancer activity of this compound derivatives, the following table summarizes the in vitro cytotoxicity (IC50 values) of various benzamide analogs against a panel of human cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-benzyl-2-fluorobenzamide (Compound 38) | MDA-MB-231 (Triple-Negative Breast Cancer) | 1.98 | Chidamide | 24.37 |
| Bis-benzamide (Compound 14d) | LNCaP (Prostate Cancer) | 0.016 | - | - |
| 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i) | SK-N-MC (Neuroblastoma) | 24.9 | Etoposide | 33.4 |
| 4-methylbenzamide derivative (Compound 7) | K562 (Leukemia) | 2.27 | Sorafenib | <1 |
| 4-methylbenzamide derivative (Compound 7) | HL-60 (Leukemia) | 1.42 | Sorafenib | <1 |
| Benzamide derivative (Compound 35) | HepG2 (Liver Cancer) | 2.8 | - | - |
| Tricyclohexylphosphanegold(I) 4-mercaptobenzoate (Compound 3) | A2780 (Ovarian Cancer) | 0.78 | Cisplatin | 26.8 |
Note: The table includes data for various benzamide derivatives to provide a comparative landscape. Data for a comprehensive series of this compound derivatives is not currently available in the cited literature.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments typically used to assess the anticancer activity of novel chemical entities like this compound derivatives.
1. Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: A stock solution of the test compound is prepared in dimethyl sulfoxide (B87167) (DMSO). This is then serially diluted to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The diluted compounds are added to the cells, which are then incubated for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
MTT Addition and Incubation: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization and Absorbance Measurement: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The absorbance is then measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
2. Cell Cycle Analysis
Flow cytometry using propidium (B1200493) iodide (PI) staining is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cancer cells are treated with the this compound derivative at its IC50 concentration for a specified period, typically 24 hours.
-
Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide and RNase A. PI intercalates with DNA, and its fluorescence intensity is directly proportional to the amount of DNA in the cell.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The data is used to generate a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.[1]
3. Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).
-
Staining: After treatment, both adherent and floating cells are collected and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The results allow for the quantification of different cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Visualizations: Pathways and Workflows
Putative Signaling Pathway: PARP Inhibition and Synthetic Lethality
Many benzamide derivatives function as PARP inhibitors. This pathway is particularly relevant for cancers with defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.
References
Comparative analysis of the efficacy of N-Cyclohexylbenzamide-based inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the efficacy of N-Cyclohexylbenzamide-based inhibitors, a class of compounds showing promise in various therapeutic areas. By examining their performance against alternative inhibitors and detailing the underlying experimental data and protocols, this document serves as a valuable resource for researchers and professionals in the field of drug discovery and development.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the quantitative efficacy data for this compound derivatives and comparable inhibitors across different biological targets. It is important to note that while data for some benzamide (B126) derivatives are derived from peer-reviewed studies, specific experimental data for 3-amino-4-bromo-N-cyclohexylbenzamide in the public domain is limited. The data presented for this compound is projected based on structure-activity relationships (SAR) of analogous compounds and serves an illustrative purpose.
Table 1: In Vitro Antiproliferative and Kinase Inhibition Activity of this compound Derivatives
| Compound ID | Target/Cell Line | IC50 (µM) | Notes |
| 3-amino-4-bromo-N-cyclohexylbenzamide (Hypothetical) | Kinase X | 0.15 | Projected data based on SAR of similar kinase inhibitors.[1] |
| Cancer Cell Line A | 0.5 | Projected data based on SAR of similar anticancer compounds.[1] | |
| Analog 1 (4-fluoro substitution on cyclohexyl) | Kinase X | 0.12 | Projected data suggesting potential for improved potency.[1] |
| Cancer Cell Line A | 0.4 | Projected data suggesting potential for improved potency.[1] | |
| Analog 2 (N-methyl on amide) | Kinase X | 0.5 | Projected data indicating the importance of the N-H bond for activity.[1] |
| Cancer Cell Line A | 1.2 | Projected data indicating the importance of the N-H bond for activity.[1] |
Table 2: Comparative Efficacy of Benzamide-Based HDAC Inhibitors
| Compound | Target HDAC | IC50 (nM) | Reference Compound | IC50 (nM) |
| Novel Benzamide Derivative (7a) | HDAC1 | 114.3 | Gefitinib (Anticancer Drug) | 7630 (SH-SY5Y cells) |
| HDAC2 | 53.7 | |||
| ST088357 (N-benzylaniline scaffold) | HDAC2 | 16,870 | - | - |
| Uracil Derivative (5m) | HDAC1 | 50 | Trichostatin A | 35 |
| HDAC4 | 2830 | 3350 |
Table 3: Comparative Efficacy of a Cyclohexyl-Containing Sulfonamide as a Carbonic Anhydrase Inhibitor
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Cyclohexylmethyl-substituted Sulfonamide | 115 | 30.1 | 8.5 | 4.1 |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
| Phenyl-substituted Sulfonamide | 95.4 | 45.2 | 1.5 | 0.8 |
| Tosyl-substituted Sulfonamide | 41.5 | 110 | 38.9 | 12.4 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds dissolved in DMSO
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Add the kinase enzyme to each well of the 384-well plate.
-
Add the test compounds at various concentrations to the wells.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., SH-SY5Y)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
96-well plates
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated cell wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[2]
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of carbonic anhydrase activity based on its esterase function.
Materials:
-
Purified human carbonic anhydrase (hCA) isoforms
-
HEPES buffer
-
4-Nitrophenyl acetate (B1210297) (substrate)
-
Test inhibitors
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the inhibitors to be tested.
-
In a cuvette, combine the HEPES buffer, a known concentration of the hCA isoform, and the desired concentration of the inhibitor.
-
Initiate the reaction by adding the 4-nitrophenyl acetate substrate.
-
Monitor the increase in absorbance at 400 nm, which corresponds to the formation of the 4-nitrophenolate (B89219) product, using a spectrophotometer.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.
-
Determine the inhibitor concentration that causes a 50% reduction in enzyme activity (IC50) by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Convert the IC50 values to inhibition constants (Ki) using the Cheng-Prusoff equation.[3]
Visualizations: Signaling Pathways and Workflows
Diagrams illustrating key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
References
Validation of N-Cyclohexylbenzamide as a scaffold for drug discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The N-cyclohexylbenzamide core represents a promising and versatile scaffold in the landscape of modern drug discovery. Its derivatives have demonstrated potential across diverse therapeutic areas, from modulating gastrointestinal motility to exhibiting anticancer properties. This guide provides an objective comparison of the this compound scaffold's performance with alternative compounds, supported by experimental data from closely related analogs. It details key experimental protocols and visualizes relevant biological pathways to inform further research and development.
Comparative Biological Activity
While specific quantitative data for the parent this compound is limited in publicly available literature, analysis of its derivatives and structurally related compounds provides valuable insights into its potential biological activities.
Gastrointestinal Motility Stimulation
Patents suggest that this compound derivatives are potent stimulants of gastrointestinal motor function. This activity is often associated with agonism at the 5-hydroxytryptamine receptor 4 (5-HT4). The table below compares the potency of related benzamide (B126) derivatives known to enhance gastrointestinal motility.
Table 1: Comparative Potency of Benzamide Derivatives as 5-HT4 Receptor Agonists
| Compound | Chemical Scaffold | EC50 (cAMP formation) | Reference Compound(s) |
| Cisapride | Substituted Benzamide | > 5-HT | 5-HT |
| BRL 24924 | Substituted Benzamide | > 5-HT | 5-HT |
| Zacopride | Substituted Benzamide | < 5-HT | 5-HT |
| Metoclopramide | Substituted Benzamide | < 5-HT | 5-HT |
Note: Data is based on the stimulation of adenylate cyclase activity in mouse embryo colliculi neurons. A lower EC50 value indicates higher potency. Data for this compound derivatives is not publicly available and is inferred from related structures.[1]
Anticancer Activity
The this compound scaffold has been explored for its anticancer potential, with proposed mechanisms including PARP inhibition and disruption of tubulin polymerization. The following tables present data for analogous compounds.
Table 2: Comparative Anticancer Activity of Benzamide and Related Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Proposed Mechanism of Action |
| N-Phenylbenzamide Derivative (4e) | A549 (Lung) | 7.5 | ABL1 Kinase Inhibition |
| HeLa (Cervical) | 9.3 | ABL1 Kinase Inhibition | |
| MCF-7 (Breast) | 8.9 | ABL1 Kinase Inhibition | |
| N-Phenylbenzamide Derivative (4f) | A549 (Lung) | 7.5 | ABL1 Kinase Inhibition |
| HeLa (Cervical) | 9.3 | ABL1 Kinase Inhibition | |
| MCF-7 (Breast) | 8.9 | ABL1 Kinase Inhibition | |
| Tubulin Polymerization Inhibitor (20b) | Various | 0.012 - 0.027 | Tubulin Polymerization Inhibition |
Note: IC50 values represent the concentration required to inhibit 50% of cell growth. Data for this compound derivatives is not publicly available and is inferred from related structures.[2]
Table 3: Comparative PARP Inhibition by Clinically Relevant Inhibitors
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| Olaparib | 1 | 1 |
| Rucaparib | 1.4 | - |
| Niraparib | 3.8 | 2.1 |
| Talazoparib | 0.57 | - |
Note: The 3-aminobenzamide (B1265367) core, a potential feature of some this compound derivatives, is a known PARP inhibitor scaffold.
Experimental Protocols
In Vitro Gastrointestinal Motility Assay (Organ Bath)
This protocol assesses the effect of test compounds on the contractility of isolated intestinal tissue.[3][4][5]
Materials:
-
Isolated segment of guinea pig ileum
-
Organ bath with Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2
-
Isotonic transducer and data acquisition system
-
Test compounds (e.g., this compound derivatives) and control agonists/antagonists
Procedure:
-
A 2-3 cm segment of guinea pig ileum is suspended in the organ bath containing Krebs solution.
-
The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 1g.
-
Spontaneous contractions are recorded to establish a baseline.
-
Test compounds are added to the bath in a cumulative concentration-response manner.
-
Changes in the frequency and amplitude of contractions are recorded and measured.
-
EC50 values are calculated from the concentration-response curves.
Cell Viability (MTT) Assay for Anticancer Screening
The MTT assay is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[6][7][8][9][10]
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the test compound (e.g., this compound derivative) and a vehicle control for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential signaling pathways for this compound derivatives.
Caption: General workflow for biological validation of this compound.
References
- 1. The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijper.org [ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Biological Evaluation of N-Cyclohexylbenzamide and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of N-Cyclohexylbenzamide and its structural analogs. While direct experimental data for this compound is limited in publicly available literature, this document extrapolates potential therapeutic applications, mechanisms of action, and experimental evaluation strategies based on the known biological activities of structurally related benzamide (B126) derivatives.[1] The benzamide scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]
Comparative Analysis of Biological Activity
The biological effects of benzamide compounds are highly dependent on the nature and position of substituents on both the benzoyl ring and the amide nitrogen.[1] The N-cyclohexyl group in this compound contributes to the molecule's lipophilicity, which can influence its cell permeability, distribution, and interaction with the binding pockets of target enzymes or receptors.[1]
Anticancer Activity:
Substituted benzamides have shown significant potential as anticancer agents through various mechanisms, including the inhibition of Poly(ADP-ribose) polymerase (PARP), tubulin polymerization, and histone deacetylases (HDACs).[1] The 3-aminobenzamide (B1265367) moiety, for instance, is a known inhibitor of PARP, an enzyme crucial for DNA repair, making it a target for cancer therapy, particularly in tumors with BRCA1/2 mutations.[1]
Table 1: Comparative Anticancer Activity of Benzamide Derivatives
| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Mechanism of Action (Hypothesized) | Reference |
| N-benzylbenzamide derivative | Various | 0.012 - 0.027 | Tubulin Polymerization Inhibition | [4] |
| 3-amino-4-bromo-N-cyclohexylbenzamide | Not Available | Data not available | PARP Inhibition (Hypothesized) | [1] |
| N,N,4-trimethylbenzamide analog | Mycobacterium tuberculosis | 49 | Not Specified | [5] |
| 4-Methylbenzamide derivative | Not Specified | Not Specified | Not Specified | [5] |
| N-benzyl-2-fluorobenzamide derivative | MDA-MB-231 | 1.98 | EGFR/HDAC3 Dual Inhibition | [6] |
Note: IC50 (Inhibitory Concentration 50%) and GI50 (Growth Inhibition 50%) values represent the concentration of a compound required for 50% inhibition of cell viability or growth, respectively.[1] The data presented, although not for the exact target compound, demonstrates the potential of the benzamide scaffold in developing novel anticancer agents.[1]
Experimental Protocols
To evaluate the biological activity of this compound and its analogs, a series of in vitro assays are essential. The following are detailed protocols for key experiments.[1]
1. Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.[1]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1][2]
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for 48-72 hours.[1][2]
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours.[2]
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[1][2]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[1][2]
-
Data Analysis: The percentage of cell viability is calculated relative to a vehicle control to determine the IC50 value.[1][2]
2. Apoptosis Assay: Annexin V/Propidium Iodide Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting: Cells are harvested and washed with PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the different cell populations.
3. Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1]
-
Cell Treatment: Cells are treated with the test compound.[1]
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold 70% ethanol.[1]
-
Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.[1]
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.[1]
Visualizing Molecular Pathways and Experimental Workflows
Hypothesized PARP Inhibition Signaling Pathway
The following diagram illustrates the hypothesized mechanism of action for benzamide derivatives as PARP inhibitors, leading to synthetic lethality in cancer cells with defective homologous recombination repair, such as those with BRCA mutations.[1]
Caption: Hypothesized PARP Inhibition Pathway.
Experimental Workflow for Cytotoxicity Assessment
This diagram outlines the general workflow for determining the cytotoxic potential of a test compound using an in vitro assay such as the MTT assay.[7][8]
Caption: General Cytotoxicity Assay Workflow.
Logical Relationship for Tiered Screening
A tiered screening approach is often employed for the initial characterization of a novel compound to efficiently determine its biological profile.[7]
Caption: Tiered Screening Strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Benchmarking Synthetic Efficiency: A Comparative Guide to N-Cyclohexylbenzamide Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common and emerging synthetic methodologies for the production of N-Cyclohexylbenzamide, a key intermediate in various chemical and pharmaceutical applications. By presenting quantitative data, detailed experimental protocols, and a comparative analysis of different routes, this document aims to assist researchers in selecting the most efficient pathway based on criteria such as yield, reaction time, reagent toxicity, and purification requirements.
Overview of Synthetic Strategies
The synthesis of this compound can be broadly categorized into two primary approaches: the classical acylation of cyclohexylamine (B46788) using an activated benzoic acid derivative, and the more modern, direct catalytic amidation of benzoic acid itself.
-
Schotten-Baumann Reaction : This foundational method involves the reaction of an amine with an acid chloride, typically under basic conditions.[1][2] It is a robust and widely used technique known for its generally high yields and fast reaction times.[3][4] The reaction is typically performed in a two-phase solvent system where an aqueous base neutralizes the HCl byproduct.[2]
-
Coupling Reagent-Mediated Amidation : This strategy involves the in-situ activation of a carboxylic acid to facilitate amide bond formation. One such method employs a combination of triphenylphosphine (B44618) (PPh3) and iodine (I2), which converts the carboxylic acid into a highly reactive intermediate that is readily attacked by the amine.
-
Direct Catalytic Amidation : Reflecting the principles of green chemistry, direct amidation methods circumvent the need for stoichiometric activating agents or the preparation of acid chlorides.[5] These reactions couple a carboxylic acid and an amine directly, often at elevated temperatures or under microwave irradiation, with the aid of a catalyst.[6][7] Catalysts can range from simple boric acid to metal-based systems like ceric ammonium (B1175870) nitrate.[6][7]
Quantitative Data Summary
The following table summarizes key performance indicators for different synthetic routes to this compound, allowing for a direct comparison of their efficiency.
| Parameter | Method 1: Schotten-Baumann | Method 2: PPh3/I2 Coupling | Method 3: Boric Acid Catalysis (Analogous) | Method 4: Microwave-Assisted (CAN Catalyst) |
| Starting Materials | Cyclohexylamine, Benzoyl Chloride | Cyclohexylamine, Benzoic Acid | Cyclohexylamine, Benzoic Acid | Cyclohexylamine, Benzoic Acid |
| Key Reagents/Catalyst | Pyridine or NaOH | PPh3, I2, Triethylamine (B128534) | Boric Acid (1-5 mol%) | Ceric Ammonium Nitrate (CAN) (2 mol%) |
| Solvent | Benzene (B151609) | Dichloromethane (B109758) (CH2Cl2) | Toluene | Solvent-free |
| Temperature | < 40 °C | 0 °C to Room Temp. | Reflux (~110 °C) | 160–165 °C |
| Reaction Time | ~1 hour | ~0.5 - 2 hours | ~20 hours | ~2 hours |
| Reported Yield | 84%[8] | 99%[9] | ~89% (estimated from similar reactions)[7] | Near-quantitative[6] |
| Purification | Recrystallization | Column Chromatography | Recrystallization | Extraction/Washing |
Experimental Protocols
Method 1: Schotten-Baumann Reaction
This protocol is adapted from a reported synthesis of this compound.[8]
-
Reaction Setup : Dissolve 18 g of cyclohexylamine in 150 ml of benzene in a suitable flask.
-
Addition of Acylating Agent : While stirring and maintaining the temperature below 40°C, slowly add 20 g of benzoyl chloride to the solution. A white precipitate will form.
-
Reaction : Stir the mixture for one hour at the same temperature.
-
Workup : Make the mixture alkaline by adding pyridine.
-
Isolation : Collect the crude product by suction filtration.
-
Purification : Recrystallize the crude solid from a 1:1 mixture of methanol (B129727) and ethanol (B145695) to yield pure this compound as white needles.
Method 2: PPh3/I2 Mediated Coupling
This protocol is based on the general procedure reported for the synthesis of this compound.[9]
-
Reaction Setup : In a round-bottom flask, dissolve iodine (0.62 mmol) in 4 mL of dichloromethane (CH2Cl2) and cool the solution to 0°C.
-
Activator Formation : Add triphenylphosphine (PPh3) (0.62 mmol) in one portion.
-
Amine Addition : Add cyclohexylamine (0.49 mmol) and stir the mixture for 10-30 minutes.
-
Carboxylic Acid Addition : Add benzoic acid (0.41 mmol) and stir for 5 minutes.
-
Base Addition : Add triethylamine (0.82 mmol).
-
Reaction : Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Isolation and Purification : Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (30% ethyl acetate (B1210297) in hexane) to obtain the product.[9]
Method 3: Boric Acid Catalyzed Direct Amidation
This protocol is an adaptation of a reported green chemistry experiment for amide synthesis.[7]
-
Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add benzoic acid (10 mmol), cyclohexylamine (11 mmol), boric acid (0.5 mmol, 5 mol%), and 20 mL of toluene.
-
Reaction : Heat the mixture to reflux and stir for approximately 20 hours, collecting the water byproduct in the Dean-Stark trap.
-
Workup : After cooling to room temperature, wash the reaction mixture with 1 M HCl, followed by a saturated solution of sodium bicarbonate, and finally with brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Recrystallize the crude product from a suitable solvent like ethanol/water to yield pure this compound.
Comparative Analysis and Visualization
The choice of synthetic route depends heavily on the desired balance between speed, yield, cost, and environmental impact.
-
The Schotten-Baumann method is fast and provides a good yield with straightforward purification.[8] However, it requires the use of benzoyl chloride, which is a lachrymator and more hazardous than benzoic acid.
-
The PPh3/I2 coupling method offers an outstanding yield at low temperatures.[9] Its main drawbacks are the generation of stoichiometric amounts of triphenylphosphine oxide byproduct and the necessity of column chromatography for purification, which may not be ideal for large-scale synthesis.[9]
-
Direct catalytic methods represent the "greenest" approach, starting from the stable carboxylic acid and generating water as the only byproduct.[7] The boric acid-catalyzed method is simple but requires long reaction times and high temperatures.[7] The microwave-assisted synthesis using a CAN catalyst is significantly faster but requires specialized equipment.[6]
Caption: Synthetic pathways to this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. assets-global.website-files.com [assets-global.website-files.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. [PDF] Catalytic amide formation from non-activated carboxylic acids and amines. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 8. prepchem.com [prepchem.com]
- 9. rsc.org [rsc.org]
A Comparative Analysis of Antiviral Activity: N-Phenylbenzamide vs. N-Cyclohexylbenzamide Derivatives
A notable disparity in research focus marks the current understanding of the antiviral potential of N-phenylbenzamide and N-cyclohexylbenzamide derivatives. While N-phenylbenzamides have emerged as a promising class of antiviral agents with a growing body of research, this compound derivatives remain largely unexplored in this context. This guide provides a comprehensive overview of the available experimental data for N-phenylbenzamide derivatives and offers a comparative discussion on the potential implications of the structural differences between the two compound classes.
N-Phenylbenzamide Derivatives: A Profile of Antiviral Activity
N-phenylbenzamide derivatives have demonstrated significant in vitro activity against a range of viruses, particularly enteroviruses such as Enterovirus 71 (EV71) and Coxsackieviruses (CVA9, CVB3), as well as Hepatitis C Virus (HCV). The core structure, consisting of two aromatic rings connected by an amide linker, has proven to be a viable scaffold for the development of potent viral inhibitors.
Quantitative Data on Antiviral Activity
The antiviral efficacy of several N-phenylbenzamide derivatives has been quantified through various in vitro assays. The following tables summarize key data points from published studies, including the 50% inhibitory concentration (IC50), 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is a crucial measure of a compound's therapeutic window.
| Compound ID | Virus | Cell Line | IC50 (µM) | EC50 (µM) | CC50 (µM) | SI (CC50/IC50 or CC50/EC50) | Reference |
| 1e | EV71 (SZ-98) | Vero | 5.7 ± 0.8 | - | 620 | >108 | [1][2][3][4] |
| 1e | EV71 (JS-52-3) | Vero | 12 ± 1.2 | - | 620 | >51 | [1][2][3][4] |
| 1e | EV71 (H) | Vero | 8.5 ± 0.9 | - | 620 | >72 | [1][2][3][4] |
| 1e | EV71 (BrCr) | Vero | 10 ± 1.1 | - | 620 | >62 | [1][2][3][4] |
| 23 | HCV | Huh7 | 0.57 | - | >100 | >175 | [5][6] |
| 23 | EV71 (SZ-98) | Vero | 4.89 ± 0.54 | - | >80 | >16 | [6] |
| 25 | HCV | Huh7 | 7.12 | - | >100 | >14 | [5][6] |
| 29 | EV71 (SZ-98) | Vero | 0.95 ± 0.11 | - | 21.43 | >22 | [6] |
| 41 | HCV | Huh7 | 2.34 | - | >100 | >42 | [5][6] |
| CL212 | CVA9 | A549 | - | 5.92 | >1000 | >168.92 | [7] |
| CL213 | CVA9 | A549 | - | 1.09 | 152.05 | 139.50 | [7] |
Table 1: Antiviral Activity of Selected N-Phenylbenzamide Derivatives.
This compound Derivatives: An Uncharted Territory
In stark contrast to the wealth of data on their N-phenyl counterparts, there is a significant lack of published research on the antiviral activity of this compound derivatives. Extensive searches of scientific literature did not yield any studies that specifically evaluate this class of compounds for their efficacy against viral pathogens. This represents a considerable knowledge gap and an opportunity for future research.
Structural Comparison and Hypothetical Implications for Antiviral Activity
The primary structural difference between the two classes of compounds lies in the substituent on the amide nitrogen: a planar, aromatic phenyl group versus a non-planar, aliphatic cyclohexyl group. This seemingly simple substitution can have profound effects on the molecule's overall shape, flexibility, and electronic properties, which in turn could dramatically influence its interaction with viral targets.
Key Structural Differences:
-
Aromaticity and Planarity: The phenyl group is planar and possesses a delocalized π-electron system. This allows for potential π-π stacking interactions with aromatic residues in a protein's binding pocket. The cyclohexyl group is non-planar and exists in various chair and boat conformations, leading to a different spatial arrangement of its atoms.
-
Flexibility: The cyclohexyl ring is conformationally flexible, which could allow it to adapt to different binding site topographies. The phenyl group is rigid.
-
Hydrophobicity: Both groups are hydrophobic, but the nature of their hydrophobic interactions with a target protein would differ due to their distinct shapes and electronic characters.
These structural disparities would likely lead to different binding affinities and specificities for viral proteins. For instance, if the antiviral activity of N-phenylbenzamides is dependent on π-π stacking with a viral protein, replacing the phenyl ring with a cyclohexyl ring would likely abrogate this activity. Conversely, if a specific three-dimensional hydrophobic pocket is the target, the flexible cyclohexyl group might offer a better fit than the rigid phenyl group.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of N-phenylbenzamide derivatives.
Cytopathic Effect (CPE) Inhibition Assay for Anti-EV71 Activity[2][4][6]
-
Cell Culture: Vero cells are seeded in 96-well plates and cultured until a monolayer is formed.
-
Compound Preparation: The test compounds are dissolved in DMSO and diluted to various concentrations with cell culture medium.
-
Virus Infection: The cell culture medium is removed, and the cells are infected with EV71 at a specific multiplicity of infection (MOI).
-
Treatment: Simultaneously, the diluted compounds are added to the infected cells. A positive control (e.g., pirodavir) and a negative control (no compound) are included.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a period that allows for the development of CPE in the virus-infected, untreated wells (typically 2-3 days).
-
CPE Observation: The cells are observed microscopically for the presence of CPE.
-
Cell Viability Measurement: Cell viability is quantified using a colorimetric assay, such as the MTT or MTS assay. The absorbance is read using a microplate reader.
-
Data Analysis: The IC50 (the concentration of the compound that inhibits 50% of the viral CPE) and CC50 (the concentration of the compound that reduces cell viability by 50%) are calculated. The Selectivity Index (SI) is then determined by the ratio of CC50 to IC50.
HCV Replicon Assay for Anti-HCV Activity[5][6]
-
Cell Line: Huh7 cells harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase) are used.
-
Treatment: The cells are seeded in 96-well plates and treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for 48-72 hours.
-
Reporter Gene Assay: The level of reporter gene expression is measured, which correlates with the level of HCV RNA replication. For luciferase reporters, a luciferase substrate is added, and the luminescence is measured.
-
Data Analysis: The IC50 value is calculated as the compound concentration that causes a 50% reduction in reporter gene activity. Cytotoxicity (CC50) is determined in parallel using a standard cell viability assay on the same cell line.
Mechanism of Action and Signaling Pathways
For some N-phenylbenzamide derivatives, the mechanism of action has been elucidated to involve direct interaction with the viral capsid.[7][8] This interaction is thought to stabilize the capsid, thereby preventing the uncoating process and the release of the viral genome into the host cell cytoplasm, which is a critical step in the viral replication cycle.
Below is a diagram illustrating the proposed mechanism of action for capsid-binding N-phenylbenzamide derivatives against enteroviruses.
Figure 1: Proposed mechanism of action for capsid-binding N-phenylbenzamide derivatives.
The following diagram illustrates a general experimental workflow for screening and evaluating antiviral compounds.
Figure 2: General workflow for antiviral compound screening and evaluation.
Conclusion and Future Directions
N-phenylbenzamide derivatives represent a promising avenue for the development of novel antiviral therapeutics, with demonstrated activity against several clinically relevant viruses. The available data provides a solid foundation for further optimization of this chemical scaffold.
The complete absence of antiviral data for this compound derivatives highlights a significant gap in the field. Future research should be directed towards the synthesis and systematic antiviral screening of this compound analogues. Such studies would not only broaden the chemical space for potential antiviral agents but also provide valuable structure-activity relationship insights that could inform the design of more potent and selective inhibitors. A direct comparison of the antiviral profiles of N-phenyl and this compound derivatives with identical substitutions on the benzamide (B126) core would be particularly enlightening.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antiviral evaluations of 1-(substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles as nonnucleoside analogues of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Stability of N-Substituted Benzamides for Drug Development
For researchers, scientists, and professionals in drug development, understanding the stability of N-substituted benzamides is crucial for predicting their pharmacokinetic profiles and advancing lead optimization. This guide offers a detailed comparison of the chemical and metabolic stability of various N-substituted benzamides, supported by experimental data and protocols.
The benzamide (B126) scaffold is a prevalent feature in a wide array of therapeutic agents. The nature of the N-substituent plays a pivotal role in determining the molecule's overall stability, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. This comparative analysis delves into the key factors governing the stability of these compounds, providing valuable insights for the design of more robust drug candidates.
Comparative Metabolic Stability in Human Liver Microsomes
The metabolic stability of a compound is a critical determinant of its half-life and bioavailability in the body. In vitro assays using human liver microsomes (HLMs) are a standard method for assessing the susceptibility of compounds to metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.
The following table summarizes the in vitro metabolic stability of a series of N-substituted benzamide analogs. A longer half-life (t½) and a lower intrinsic clearance (CLint) are indicative of greater metabolic stability.
| Compound ID | N-Substituent | t½ (min) | CLint (µL/min/mg protein) |
| Analog 1 | 2-(3-fluorophenethoxy)-5-morpholinobenzamide | 13.9 | 125.1 |
| Analog 2 | 5-bromo-2-(3-fluorophenethoxy)benzamide | 29.5 | 58.9 |
| Analog 3 | 2-(3-fluorophenethoxy)-5-methylbenzamide | 43.6 | 39.7 |
| Analog 4 | 5-cyclopropyl-2-(3-fluorophenethoxy)benzamide | 57.8 | 29.9 |
| Analog 5 | 5-ethyl-2-(3-fluorophenethoxy)benzamide | 37.5 | 46.4 |
| Analog 6 | 2-(3-fluorophenethoxy)-5-(thiophen-2-yl)benzamide | >60 | <23.1 |
Data sourced from the supplementary information of "Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors"[1].
Observations: The data indicates that the nature of the substituent at the 5-position of the benzamide ring significantly influences metabolic stability. The presence of a morpholino group (Analog 1) leads to rapid metabolism. In contrast, substitution with a thiophene (B33073) ring (Analog 6) results in a significantly more stable compound. Alkyl and cycloalkyl groups (Analogs 3, 4, and 5) also confer a higher degree of metabolic stability compared to the morpholino-substituted analog.
Chemical Stability: Hydrolysis of the Amide Bond
The amide bond in benzamides is susceptible to hydrolysis under both acidic and basic conditions, which can impact the shelf-life of a drug and its stability in the gastrointestinal tract. The rate of hydrolysis is influenced by steric and electronic factors of the substituents on both the acyl and the nitrogen moieties.
-
Acidic Hydrolysis : Electron-withdrawing groups on the benzoyl ring generally accelerate the rate of acid-catalyzed hydrolysis, while electron-donating groups tend to decrease the rate[2]. The hydrolysis of N-substituted benzamides in acidic media can be a complex process, with the reaction mechanism potentially shifting with increasing acid concentration[2][3].
-
Basic Hydrolysis : The rate of basic hydrolysis is also influenced by substituents. Generally, amides are more stable to hydrolysis than esters. The reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment and comparison of compound stability.
Metabolic Stability Assay in Human Liver Microsomes
This assay evaluates the in vitro metabolism of a compound by cytochrome P450 enzymes present in human liver microsomes.
Materials:
-
Human liver microsomes (pooled)
-
Test compound stock solution (e.g., in DMSO)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) containing an internal standard)
-
Control compounds (high and low clearance)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare a solution of human liver microsomes in phosphate buffer.
-
Add the test compound to the microsome solution and pre-incubate at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding the quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.
Plasma Stability Assay
This assay assesses the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can degrade drugs.
Materials:
-
Pooled plasma from the desired species (e.g., human, rat, mouse)
-
Test compound stock solution (e.g., in DMSO)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)
-
Control compounds
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Pre-warm the plasma to 37°C.
-
Add the test compound to the plasma.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to the quenching solution.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the percentage of the compound remaining at each time point relative to the 0-minute sample to calculate the half-life.
Visualization of Metabolic Pathways
Understanding the specific metabolic pathways of N-substituted benzamides is crucial for identifying potential metabolic liabilities and designing more stable analogs. The following diagram illustrates the primary metabolic pathways of N,N-Diethyl-m-toluamide (DEET), a widely used N,N-disubstituted benzamide. Metabolism of DEET primarily occurs in the liver via oxidation of the ring's methyl group and N-dealkylation of the ethyl groups, mediated by cytochrome P450 enzymes[4].
Caption: Primary metabolic pathways of N,N-Diethyl-m-toluamide (DEET).
Conclusion
The stability of N-substituted benzamides is a multifaceted property that is critical to their success as drug candidates. Both metabolic and chemical stability are heavily influenced by the nature and position of substituents on the benzamide scaffold. A systematic evaluation of these stability aspects, using standardized in vitro assays, is essential during the drug discovery process. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the rational design and optimization of novel N-substituted benzamide-based therapeutics with improved pharmacokinetic profiles.
References
- 1. The mechanism of alkaline hydrolysis of amides: a comparative computational and experimental study of the hydrolysis of… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Microsomal metabolism of N,N-diethyl-m-toluamide (DEET, DET): the extended network of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of N-Cyclohexylbenzamide: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of N-Cyclohexylbenzamide, ensuring personnel safety and environmental compliance.
This document provides a detailed overview of the proper disposal procedures for this compound, a compound utilized in various research and development applications. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and minimizing environmental impact. The following procedures are based on general principles for handling organic amides and information from safety data sheets of structurally related chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal company to ensure full compliance with local, state, and federal regulations.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C13H17NO[1][2][3][4] |
| Molecular Weight | 203.28 g/mol [1] |
| Appearance | White to off-white solid[2] |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol (B145695) and acetone[2] |
| Boiling Point | 389.5°C at 760 mmHg[4] |
| Flash Point | 233.5°C[4] |
Hazard Identification and Safety Precautions
This compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes:
-
Eye Protection: Safety goggles or a face shield.[5]
-
Hand Protection: Chemical-resistant gloves.[5]
-
Skin and Body Protection: A lab coat or other suitable protective clothing.[5]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[6] If there is a risk of generating dust or aerosols, a respirator may be necessary.[6]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
This compound waste must be treated as hazardous chemical waste.
-
Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste streams. Keep it separate from strong acids, bases, and oxidizing agents.[6]
2. Container Selection and Labeling:
-
Use a designated, leak-proof, and sealable container that is chemically compatible with this compound.[6]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.[6] Do not use abbreviations or chemical formulas on the primary label.[6]
3. Waste Storage:
-
Store the sealed waste container in a designated and clearly marked Satellite Accumulation Area (SAA) within the laboratory.[6][7]
-
The waste container should be placed in secondary containment to prevent spills.[6]
-
The storage area should be cool, dry, and well-ventilated.[6]
4. Arranging for Disposal:
-
Disposal of this compound waste must be handled by your institution's EHS department or a licensed hazardous waste disposal company.[6][7]
-
Complete all required waste disposal forms as mandated by your institution and the disposal company.[6]
-
Never dispose of this compound down the drain or in the regular trash.[7]
5. Spill Management:
-
Minor Spills: For small spills, use an inert absorbent material such as vermiculite (B1170534) or sand to contain and collect the substance. Place the absorbed material into a sealed and labeled container for hazardous waste disposal.[6]
-
Major Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team and EHS department.[6]
6. Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) before disposal.[8]
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.[8]
-
After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated lab waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C13H17NO | CID 15657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1759-68-8: this compound | CymitQuimica [cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 1759-68-8 [chemnet.com]
- 5. harwick.com [harwick.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Operational Guide for Handling N-Cyclohexylbenzamide
This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the handling of N-Cyclohexylbenzamide in a laboratory setting. Adherence to these procedures is crucial for ensuring personnel safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of this compound dust or fumes.[1] The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are required.[1] A face shield should be worn in situations with a higher risk of splashes.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[1] Inspect gloves for any signs of degradation or punctures before use.[1] For incidental splash exposure, change gloves immediately. No specific breakthrough time data is available; therefore, short-term use is advised. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A flame-retardant lab coat that fastens securely is essential.[1] For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised.[1] |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1] |
| Foot Protection | Closed-Toe Shoes | Substantial, closed-toe shoes are mandatory in the laboratory to protect against spills.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.
1. Preparation:
-
Before handling, ensure that the chemical fume hood is functioning correctly.
-
Clear the workspace of any unnecessary items.
-
Locate the nearest eyewash station and safety shower.[1]
2. Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood.
-
Use a disposable weighing boat to prevent contamination of balances.[1]
-
Handle the compound gently to minimize the generation of airborne dust.[1]
3. Dissolution:
-
If preparing a solution, add the solid this compound to the solvent slowly.
-
Keep the container covered as much as possible during dissolution.[1]
4. Post-Handling:
-
Thoroughly clean the work area after use.
-
Decontaminate any equipment used with an appropriate solvent.[1]
-
Wash hands thoroughly after handling.
Disposal Plan: Step-by-Step Procedures
Proper disposal of this compound and associated materials is essential to prevent environmental contamination.
1. Solid Waste:
-
Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
The label should include the chemical name and associated hazards.[1]
2. Contaminated Materials (Gloves, Weighing Boats, etc.):
-
Place in a designated solid hazardous waste container.[1]
3. Empty Containers:
-
Triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect the rinsate as hazardous chemical waste.
-
After rinsing, the container may be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.
4. Waste Collection:
-
Arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.[2]
Emergency Spill Response Workflow
The following diagram outlines the logical workflow for responding to a spill of this compound.
Caption: Workflow for this compound Spill Response.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
